6-chloro-N-cyclohexylpyridazin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-N-cyclohexylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c11-9-6-7-10(14-13-9)12-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMCLFWZCPFXAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390464 | |
| Record name | 6-Chloro-N-cyclohexylpyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1014-77-3 | |
| Record name | 6-Chloro-N-cyclohexylpyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-6-(cyclohexylamino)pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-chloro-N-cyclohexylpyridazin-3-amine chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-chloro-N-cyclohexylpyridazin-3-amine is a substituted pyridazine derivative. The pyridazine core is a common motif in medicinal chemistry, and compounds bearing this scaffold have been investigated for a wide range of biological activities. This document provides a technical overview of the known chemical properties of this compound, a plausible synthetic approach based on established chemical principles, and a discussion of its potential, yet currently undocumented, role in drug discovery.
Chemical Properties
A summary of the available quantitative data for this compound is presented below. It is important to note that some of this data is calculated and has been sourced from publicly available chemical databases.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1014-77-3 | [1] |
| Molecular Formula | C₁₀H₁₄ClN₃ | - |
| Molecular Weight | 211.69 g/mol | [1] |
| Melting Point | 167-168 °C | [1] |
| Solubility (Calculated) | 0.66 g/L in water at 25 °C (Very slightly soluble) | [1] |
| Density (Calculated) | 1.246 ± 0.06 g/cm³ at 20 °C | [1] |
Synthesis and Experimental Protocols
Stage 1: Synthesis of 6-chloropyridazin-3-amine (2)
The precursor, 6-chloropyridazin-3-amine, is synthesized from 3,6-dichloropyridazine (1).
Experimental Protocol (General Method):
-
Reaction Setup: To a solution of ammonia in methanol (2.0 M), add 3,6-dichloropyridazine (1) slowly.
-
Reaction Conditions: The reaction mixture is heated in a sealed vessel at approximately 130°C for 96 hours.
-
Work-up: After cooling the mixture to room temperature, water is added, and the aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 6-chloropyridazin-3-amine (2).
Stage 2: Synthesis of this compound (3)
The final product is obtained by the reaction of 6-chloropyridazin-3-amine (2) with cyclohexylamine.
Experimental Protocol (Proposed General Method):
-
Reaction Setup: In a suitable solvent such as N,N-dimethylformamide (DMF), dissolve 6-chloropyridazin-3-amine (2) and cyclohexylamine. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated, for example, to reflux, for a period of time to be determined experimentally (e.g., 12-24 hours), until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration. Alternatively, the product can be extracted with an organic solvent.
-
Purification: The crude product is washed with water and a non-polar organic solvent (e.g., hexane) to remove impurities. Further purification can be achieved by recrystallization or column chromatography to yield the final product, this compound (3).
Biological Activity and Signaling Pathways
There is currently no publicly available information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. The pyridazine nucleus is, however, a well-established pharmacophore present in numerous biologically active compounds. Derivatives of pyridazine have been explored for a variety of therapeutic applications, including as anticancer and anti-inflammatory agents. The biological effects of such compounds are highly dependent on the nature and position of the substituents on the pyridazine ring.
Given the lack of specific data for this compound, any potential biological activity would need to be determined through in vitro and in vivo screening assays.
Conclusion
This compound is a chemical entity for which basic chemical and physical properties are available. While a specific, validated synthesis protocol has not been published, a plausible route can be devised from known chemical reactions of its precursors. The biological activity and potential applications in drug discovery for this compound remain unexplored. This technical guide serves as a summary of the current knowledge and a starting point for researchers interested in the further investigation of this and related pyridazine derivatives.
References
An In-depth Technical Guide to the Synthesis of 6-chloro-N-cyclohexylpyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for 6-chloro-N-cyclohexylpyridazin-3-amine, a valuable heterocyclic amine with potential applications in medicinal chemistry and drug discovery. The document details the synthetic route, experimental protocols, and relevant chemical data.
Introduction
This compound belongs to the pyridazine class of heterocyclic compounds, which are integral to the development of various therapeutic agents. The presence of a chlorine atom and a substituted amino group on the pyridazine ring offers reactive sites for further chemical modifications, making it a versatile building block for the synthesis of more complex molecules. This guide focuses on a two-step synthesis pathway commencing from readily available starting materials.
Core Synthesis Pathway
The most direct and industrially scalable synthesis of this compound involves a two-step process:
-
Step 1: Synthesis of 3,6-dichloropyridazine. This key intermediate is prepared from pyridazine-3,6-diol (the tautomeric form of maleic hydrazide) via a chlorination reaction.
-
Step 2: Selective Nucleophilic Aromatic Substitution. 3,6-dichloropyridazine undergoes a selective mono-amination reaction with cyclohexylamine to yield the final product. The chlorine atom at the 3-position is more susceptible to nucleophilic attack than the chlorine at the 6-position.
The overall synthesis workflow is depicted below:
In-depth Technical Guide: 6-chloro-N-cyclohexylpyridazin-3-amine
Executive Summary
This document addresses the request for an in-depth technical guide on the mechanism of action of 6-chloro-N-cyclohexylpyridazin-3-amine. A comprehensive search of publicly available scientific literature and databases has been conducted to gather all pertinent information regarding this compound's biological activity, molecular targets, and associated signaling pathways.
Key Finding: At present, there is no publicly available scientific literature detailing the mechanism of action, specific biological targets, or pharmacological properties of this compound. Chemical databases list the compound, but do not provide any data on its biological effects.
Introduction
This compound is a heterocyclic compound with the molecular formula C11H16ClN3. Its structure, characterized by a chlorinated pyridazine ring and a cyclohexylamine substituent, suggests potential for biological activity. This guide was intended to provide a thorough analysis of its mechanism of action to support research and drug development efforts.
Current State of Knowledge
Despite extensive searches, no peer-reviewed articles, patents, or conference proceedings were identified that describe the biological activity or mechanism of action of this compound. Databases such as PubChem and commercial supplier websites confirm its existence and provide basic chemical properties, but lack any biological data.
Analysis of Structurally Related Compounds
In the absence of direct data, an analysis of structurally related compounds was performed to infer potential areas of activity. It is crucial to note that these are speculative and direct testing of this compound is required for validation.
-
Pyridazine Derivatives: The pyridazine core is a feature of various biologically active molecules. Depending on the substitution pattern, pyridazine derivatives have been reported to exhibit a wide range of activities, including but not limited to, antimicrobial, antihypertensive, and anticancer effects.
-
Aminopyridazines: The aminopyridazine moiety is a known pharmacophore. For instance, certain aminopyridazines have been investigated as kinase inhibitors or as agents targeting other enzymes and receptors.
However, the specific combination of the 6-chloro and N-cyclohexyl substituents on the pyridazin-3-amine core defines a unique chemical entity for which a biological profile has not been established in the public domain.
Data Presentation
Due to the lack of experimental data, no quantitative information such as IC50, EC50, or Ki values for this compound can be presented.
Experimental Protocols
As no studies detailing the biological evaluation of this compound have been published, there are no established experimental protocols to report.
Visualizations
The absence of known signaling pathways or established experimental workflows for this compound precludes the generation of the requested Graphviz diagrams. To illustrate a hypothetical discovery workflow, a generalized diagram is provided below.
Caption: A generalized workflow for drug discovery and mechanism of action studies.
Conclusion and Future Directions
There is currently no scientific information available to delineate the mechanism of action of this compound. For researchers and drug development professionals interested in this compound, the following steps are recommended:
-
In Silico Prediction: Utilize computational models to predict potential biological targets based on the compound's structure.
-
Initial In Vitro Screening: Perform broad panel screening against various targets (e.g., kinases, GPCRs, ion channels) to identify potential biological activity.
-
Phenotypic Screening: Conduct cell-based assays to observe the compound's effects on cellular processes and identify a potential therapeutic area.
This foundational research is necessary to generate the initial data required to build a comprehensive understanding of the compound's mechanism of action.
An In-depth Technical Guide on the Biological Activity of the Pyridazine Core
Disclaimer: This technical guide explores the biological activities of the pyridazine scaffold, a core component of various biologically active compounds. The specific compound, 6-chloro-N-cyclohexylpyridazin-3-amine, is not a subject of extensive study in publicly available scientific literature. Therefore, this document focuses on the known biological activities of structurally related pyridazine and pyridazinone derivatives to provide a comprehensive overview for researchers, scientists, and drug development professionals.
The pyridazine ring is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its presence in a wide array of compounds with diverse pharmacological activities.[1][2][3] Derivatives of pyridazine have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and cardiovascular agents, among others.[1][2][3] This guide will delve into the key biological activities of pyridazine derivatives, with a focus on their anticancer and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Anticancer Activity of Pyridazine Derivatives
Pyridazine-containing compounds have emerged as a promising class of anticancer agents, with various derivatives exhibiting potent inhibitory activity against a range of cancer cell lines.[1][2][4][5][6][7][8] Their mechanisms of action are often centered on the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Several pyridazine derivatives have been identified as inhibitors of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor growth and vascularization.[1][8][9][10][11][12][13]
A notable example is a series of pyridazine-based diarylurea derivatives designed as surrogates for sorafenib, a known multi-kinase inhibitor.[1] One compound in this series demonstrated significant inhibitory activity against VEGFR-2.[1] Another study reported a pyridazine-containing compound that exhibited potent inhibition of VEGFR kinase with a 92.2% inhibition rate at a 10 µM concentration.[8]
dot
Caption: EGFR signaling pathway and its inhibition by pyridazine derivatives.
Cyclin-dependent kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Certain 3,6-disubstituted pyridazine derivatives have been shown to be potent inhibitors of CDK2, a critical enzyme for cell cycle progression.[7] For instance, a derivative bearing two morpholine moieties exhibited a CDK2 inhibitory activity with an IC50 of 20.1 nM.[7]
dot
Caption: Inhibition of the cell cycle by CDK2-inhibiting pyridazine derivatives.
The Wnt signaling pathway is another critical pathway in cancer development, and its inhibition is a promising therapeutic strategy.[14][15][16][17][18] Pyridazinone derivatives have been investigated as dual inhibitors of MET kinase and the Wnt signaling pathway.[14] One such derivative demonstrated a 54% reduction in Wnt signaling activity at a 10 µM concentration.[14] Another study identified a pyridazinone-based andrographolide derivative that inhibits the TFAP4/Wnt/β-catenin signaling pathway.[15]
dot
Caption: The canonical Wnt signaling pathway and a potential point of inhibition by pyridazine derivatives.
The following table summarizes the in vitro anticancer activity of selected pyridazine derivatives against various human cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | Cell Line Origin | IC50/GI50 (µM) | Reference |
| 2h | 6-(4-hydroxy-3-methoxyphenyl)-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one | SR | Leukemia | < 0.1 | [4] |
| NCI-H522 | Non-Small Cell Lung | < 0.1 | [4] | ||
| CCRF-CEM | Leukemia | < 1.0 | [4] | ||
| HCT-116 | Colon | < 1.0 | [4] | ||
| 11m | Methyltetrahydropyran-bearing pyridazine | T-47D | Breast | 0.43 | [7] |
| MDA-MB-231 | Breast | 0.99 | [7] | ||
| 4e | 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamide | MCF-7 | Breast | 1 - 10 | [5][6] |
| SK-MEL-28 | Melanoma | 1 - 10 | [5][6] | ||
| 4f | 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamide | MCF-7 | Breast | 1 - 10 | [5][6] |
| SK-MEL-28 | Melanoma | 1 - 10 | [5][6] | ||
| Pyrazolo-pyridazine 4 | 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine | HepG-2 | Liver | 17.30 | [10] |
| HCT-116 | Colon | 18.38 | [10] | ||
| MCF-7 | Breast | 27.29 | [10] | ||
| Compound 5b | Pyridazine derivative | HCT-116 | Colon | Potent | [8] |
1.5.1. MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.[10][19]
1.5.2. Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay used to measure drug-induced cytotoxicity.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the incubation period, cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB solution (0.4% w/v in 1% acetic acid).
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm).
-
Data Analysis: The GI50 (Growth Inhibition 50) value is calculated.[7][19]
Antimicrobial Activity of Pyridazine Derivatives
The pyridazine scaffold is also a key feature in many compounds with significant antimicrobial properties.[1][20][21][22][23][24][25][26] These derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, and in some cases, fungi.
DNA gyrase is an essential bacterial enzyme that controls DNA topology and is a validated target for antibiotics.[27][28][29] Some pyridazine derivatives have been identified as inhibitors of DNA gyrase. Molecular docking studies have shown that these compounds can bind to the active site of the DNA gyrase subunit B.[24]
dot
Caption: Mechanism of DNA gyrase inhibition by pyridazine derivatives.
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyridazine derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µM) | MIC (µg/mL) | Reference |
| Compound 7 | E. coli | 7.8 | - | [20] |
| S. aureus (MRSA) | 7.8 | - | [20] | |
| S. typhimurium | 7.8 | - | [20] | |
| A. baumannii | 7.8 | - | [20] | |
| Compound 13 | A. baumannii | 3.74 | - | [20] |
| P. aeruginosa | 7.48 | - | [20] | |
| Compound 10h | S. aureus | - | 16 | [1] |
| Compound 8g | C. albicans | - | 16 | [1] |
| Chloro derivatives | E. coli | - | 0.892 - 3.744 | [24] |
| P. aeruginosa | - | 0.892 - 3.744 | [24] | |
| S. marcescens | - | 0.892 - 3.744 | [24] |
2.3.1. Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (broth with inoculum) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[25]
2.3.2. Disk Diffusion Method
This method is used for qualitative antimicrobial susceptibility testing.
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton agar) is poured into Petri dishes.
-
Inoculation: The surface of the agar is uniformly inoculated with the test microorganism.
-
Application of Disks: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The diameter of the zone of complete inhibition around each disk is measured. The size of the zone is proportional to the susceptibility of the microorganism to the compound.[22][30]
Conclusion
The pyridazine scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with a broad spectrum of biological activities. The examples highlighted in this guide demonstrate the potential of pyridazine-containing compounds as anticancer and antimicrobial agents. The diverse mechanisms of action, including the inhibition of key enzymes and signaling pathways, underscore the importance of this heterocyclic core in the design and development of novel therapeutics. Further research into the structure-activity relationships of pyridazine derivatives will undoubtedly lead to the discovery of more potent and selective drug candidates.
References
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies [mdpi.com]
- 11. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Towards dual inhibitors of the MET kinase and WNT signaling pathway; design, synthesis and biological evaluation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08954C [pubs.rsc.org]
- 15. The development of pyridazinone-based andrographolide derivatives as anti-cancer agents with the ability of inhibiting the TFAP4/Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Inhibition of Melanogenesis by the Pyridinyl Imidazole Class of Compounds: Possible Involvement of the Wnt/β-Catenin Signaling Pathway | PLOS One [journals.plos.org]
- 18. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 23. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study | MDPI [mdpi.com]
In-Depth Technical Guide: 6-Chloro-N-cyclohexylpyridazin-3-amine and its Structural Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. Within this class, 6-chloro-N-substituted pyridazin-3-amines have emerged as a promising framework for the development of novel therapeutics, particularly in the realm of oncology. This technical guide provides a comprehensive overview of 6-chloro-N-cyclohexylpyridazin-3-amine and its structural analogs, focusing on their synthesis, biological evaluation, and potential mechanisms of action. This document is intended to serve as a resource for researchers and drug development professionals engaged in the exploration of pyridazine-based compounds as kinase inhibitors and anticancer agents.
Introduction
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a key building block in a multitude of biologically active compounds. The electronic properties and hydrogen bonding capabilities imparted by the nitrogen atoms make it an attractive scaffold for interacting with various biological targets. The 6-chloro-N-substituted pyridazin-3-amine core, in particular, offers a versatile platform for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. The chlorine atom at the 6-position serves as a reactive handle for further derivatization, while the amino group at the 3-position provides a crucial interaction point with target proteins, such as protein kinases.
Synthesis of this compound and Analogs
The synthesis of this compound and its structural analogs typically begins with a commercially available starting material, 3,6-dichloropyridazine. The general synthetic approach involves a nucleophilic aromatic substitution (SNAr) reaction where one of the chlorine atoms of 3,6-dichloropyridazine is displaced by an appropriate amine.
General Experimental Protocol for Synthesis
The following protocol outlines a general method for the synthesis of N-substituted 6-chloropyridazin-3-amines.
Materials:
-
3,6-dichloropyridazine
-
Desired primary or secondary amine (e.g., cyclohexylamine, piperidine, morpholine)
-
Solvent (e.g., ethanol, isopropanol, N,N-dimethylformamide)
-
Base (e.g., triethylamine, potassium carbonate)
Procedure:
-
To a solution of 3,6-dichloropyridazine (1.0 equivalent) in a suitable solvent, add the desired amine (1.0-1.2 equivalents) and a base (1.5-2.0 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 6-chloro-N-substituted pyridazin-3-amine.
An In-depth Technical Guide to 6-chloro-N-cyclohexylpyridazin-3-amine (CAS: 1014-77-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-chloro-N-cyclohexylpyridazin-3-amine (CAS: 1014-77-3), a substituted pyridazine derivative. While specific experimental data for this compound is limited in publicly available literature, this document consolidates known information and provides predicted data based on analogous compounds. This guide covers the physicochemical properties, a putative synthesis protocol, predicted analytical data, and a discussion of the potential biological significance of this class of compounds, particularly in the context of drug discovery. The information is intended to serve as a valuable resource for researchers interested in the synthesis and evaluation of novel pyridazine-based molecules.
Chemical and Physical Properties
This compound is a heterocyclic compound featuring a pyridazine core, which is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1014-77-3 | |
| Molecular Formula | C₁₀H₁₄ClN₃ | |
| Molecular Weight | 211.69 g/mol | |
| IUPAC Name | This compound | |
| Melting Point | 167-168 °C | [1] |
| Calculated Solubility | Very slightly soluble (0.66 g/L at 25 °C) | [1] |
| Calculated Density | 1.246 ± 0.06 g/cm³ | [1] |
| Physical Appearance | Predicted to be a solid at room temperature | |
| Calculated LogP | 3.12 | |
| Calculated TPSA | 37.81 Ų |
Synthesis
Proposed Experimental Protocol
Step 1: Synthesis of 3-amino-6-chloropyridazine (Precursor)
This protocol is adapted from established procedures for the mono-amination of 3,6-dichloropyridazine.[2][3][4]
-
Materials: 3,6-dichloropyridazine, Ammonia (e.g., 2.0 M solution in methanol or concentrated aqueous ammonia), Methanol (or another suitable solvent), Ethyl acetate, Saturated aqueous sodium chloride, Anhydrous sodium sulfate.
-
Procedure:
-
To a solution of ammonia in methanol, slowly add 3,6-dichloropyridazine.
-
The reaction mixture is heated in a sealed vessel at a temperature ranging from 120-130°C for an extended period (e.g., 24-96 hours).
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature.
-
Water is added, and the product is extracted with ethyl acetate.
-
The organic layer is washed with saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 3-amino-6-chloropyridazine.
-
Step 2: Synthesis of this compound
This step would involve the reaction of 3-amino-6-chloropyridazine with a cyclohexylating agent. A direct alkylation with a cyclohexyl halide is a possibility, though it may suffer from issues of reactivity and selectivity. A more controlled approach, such as a Buchwald-Hartwig amination, could also be employed, though this would require a cyclohexyl amine and a suitable palladium catalyst and ligand system.
-
Materials: 3-amino-6-chloropyridazine, Cyclohexylamine, A suitable base (e.g., sodium tert-butoxide), Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos), Anhydrous toluene (or another suitable aprotic solvent).
-
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere (e.g., argon), add 3-amino-6-chloropyridazine, cyclohexylamine, the base, the palladium catalyst, and the ligand.
-
Add anhydrous toluene via syringe.
-
The reaction mixture is heated with stirring at a temperature typically between 80-110°C.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate.
-
The mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
-
Analytical Data (Predicted)
¹H NMR Spectroscopy
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.4 | d | 1H | Pyridazine ring proton |
| ~ 6.8 - 7.0 | d | 1H | Pyridazine ring proton |
| ~ 4.0 - 4.2 | m | 1H | N-H |
| ~ 3.5 - 3.8 | m | 1H | Cyclohexyl C1-H |
| ~ 1.0 - 2.0 | m | 10H | Cyclohexyl protons |
¹³C NMR Spectroscopy
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 158 - 162 | Pyridazine C-NH |
| ~ 148 - 152 | Pyridazine C-Cl |
| ~ 128 - 132 | Pyridazine CH |
| ~ 118 - 122 | Pyridazine CH |
| ~ 50 - 55 | Cyclohexyl C1 |
| ~ 30 - 35 | Cyclohexyl C2, C6 |
| ~ 24 - 28 | Cyclohexyl C3, C4, C5 |
IR Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~ 3300 - 3400 | Medium | N-H stretch | Secondary amine |
| ~ 2850 - 2950 | Strong | C-H stretch | Cyclohexyl |
| ~ 1580 - 1620 | Strong | C=N, C=C stretch | Pyridazine ring |
| ~ 1500 - 1550 | Medium | N-H bend | Secondary amine |
| ~ 1000 - 1100 | Medium | C-N stretch | Aryl-N |
| ~ 700 - 800 | Strong | C-Cl stretch | Aryl-Cl |
Mass Spectrometry
| m/z | Predicted Ion |
| 211/213 | [M]⁺ (isotopic pattern for Cl) |
| 129/131 | [M - C₆H₁₀]⁺ |
| 82 | [C₆H₁₀]⁺ |
Biological Activity and Potential Applications
While there is no specific biological data available for this compound, the pyridazine scaffold is a well-established pharmacophore in medicinal chemistry.[5][6] Derivatives of pyridazine have been reported to exhibit a wide range of biological activities, including:
-
Anticancer Activity: Many pyridazine-containing compounds have been investigated as kinase inhibitors.[1][6][7] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Pyridazine derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking their activity.[1]
-
Antimicrobial Activity: Various substituted pyridazines have demonstrated antibacterial and antifungal properties.[6]
-
Anticonvulsant and Anti-inflammatory Activity: The pyridazine nucleus is also found in compounds with activity against the central nervous system and inflammatory pathways.[8]
Given the prevalence of the pyridazine core in kinase inhibitors, it is plausible that this compound could be a starting point for the development of novel kinase inhibitors. The N-cyclohexyl group could potentially occupy a hydrophobic pocket within the ATP-binding site of a target kinase.
General Mechanism of Action: Kinase Inhibition
The general mechanism of action for many pyridazine-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase. The pyridazine ring often forms key hydrogen bond interactions with the hinge region of the kinase, while substituents on the ring can occupy adjacent hydrophobic pockets, contributing to both potency and selectivity.
Conclusion
This compound is a substituted pyridazine with potential for further investigation in drug discovery and medicinal chemistry. While specific experimental data is scarce, this guide provides a framework for its synthesis, predicted analytical characteristics, and potential biological applications based on the well-documented activities of the pyridazine class of compounds. Further research is warranted to synthesize and characterize this compound and to evaluate its biological activity, particularly as a potential kinase inhibitor.
Safety Information
Based on information for the precursor 3-amino-6-chloropyridazine, this compound should be handled with care.[9][10] It is predicted to be harmful if swallowed and may cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. rsc.org [rsc.org]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Amino-6-chloropyridazine 97 5469-69-2 [sigmaaldrich.com]
In-depth Technical Guide on 6-chloro-N-cyclohexylpyridazin-3-amine: A Historical and Scientific Overview
An in-depth technical guide on the discovery and history of 6-chloro-N-cyclohexylpyridazin-3-amine cannot be fully provided due to the limited publicly available information. The core scientific details regarding its synthesis, specific biological activity, and discovery are primarily contained within a 1963 publication that is not accessible in its entirety through public online databases.
The key scientific article that would contain the detailed information is:
-
Relyea, D. I. (1963). Some 3-Amino-6-chloropyridazines and Their Hypotensive Activity. Journal of Medicinal Chemistry, 6(6), 807-809.
Access to the full text of this article is necessary to provide the specific experimental protocols, quantitative data, and a detailed historical narrative of the compound's discovery.
However, based on available information from chemical databases and related literature, a general overview can be constructed.
General Information
This compound is a chemical compound identified by the CAS number 1014-77-3 . It belongs to the class of 3-amino-6-chloropyridazines. Research into this class of compounds, particularly in the 1960s, was focused on their potential as antihypertensive (hypotensive) agents , meaning they were investigated for their ability to lower blood pressure.
Historical Context: The Search for Antihypertensive Pyridazines
In the mid-20th century, medicinal chemists were actively exploring various heterocyclic compounds for novel therapeutic activities. The pyridazine nucleus was a scaffold of interest due to the biological activities exhibited by related structures. The investigation into 3-amino-6-chloropyridazines by researchers such as D. I. Relyea was part of a broader effort to develop new and effective treatments for hypertension, a significant health concern. The synthesis and evaluation of a series of these compounds would have been a standard approach to establish structure-activity relationships, aiming to identify the most potent and least toxic candidates for further development.
Generalized Synthesis
While the specific, detailed experimental protocol for this compound is not available, the synthesis of N-substituted 3-amino-6-chloropyridazines generally follows a common pathway. This involves the nucleophilic substitution of a chlorine atom on the pyridazine ring with an amine.
The likely synthetic route would involve the reaction of 3,6-dichloropyridazine with cyclohexylamine. In this reaction, one of the chlorine atoms of the 3,6-dichloropyridazine is displaced by the amino group of the cyclohexylamine to form the final product.
Below is a generalized workflow representing this type of synthesis.
Caption: Generalized synthetic workflow for this compound.
Biological Activity and Data
The title of the 1963 paper by Relyea, "Some 3-Amino-6-chloropyridazines and Their Hypotensive Activity," strongly indicates that this compound was tested for its ability to lower blood pressure. Without access to this publication, no quantitative data (e.g., ED₅₀, LD₅₀, or specific changes in blood pressure in animal models) or details of the experimental protocols used for these assays can be provided.
Spectroscopic Profile of 6-chloro-N-cyclohexylpyridazin-3-amine: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 6-chloro-N-cyclohexylpyridazin-3-amine. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This guide also outlines standardized experimental protocols for acquiring such data.
Core Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound based on the analysis of related pyridazine derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20 | d, J ≈ 9.0 Hz | 1H | Pyridazine H-4 |
| ~6.80 | d, J ≈ 9.0 Hz | 1H | Pyridazine H-5 |
| ~5.00 | br s | 1H | N-H |
| ~3.50 | m | 1H | Cyclohexyl C-1 H |
| ~1.00-2.00 | m | 10H | Cyclohexyl C-2,3,4,5,6 H₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~158 | Pyridazine C-3 |
| ~150 | Pyridazine C-6 |
| ~130 | Pyridazine C-4 |
| ~118 | Pyridazine C-5 |
| ~52 | Cyclohexyl C-1 |
| ~33 | Cyclohexyl C-2, C-6 |
| ~26 | Cyclohexyl C-4 |
| ~25 | Cyclohexyl C-3, C-5 |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3310 | Medium | N-H stretch (secondary amine)[1] |
| 2930, 2855 | Strong | C-H stretch (cyclohexyl) |
| 1650-1580 | Medium | N-H bend (secondary amine)[1] |
| ~1600 | Medium | C=N stretch (pyridazine ring) |
| ~1580 | Medium | C=C stretch (pyridazine ring) |
| 1250-1020 | Medium | C-N stretch (aliphatic amine)[1] |
| ~830 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 225.1033 | [M]⁺ (for C₁₁H₁₆ClN₃) |
| 227.1004 | [M+2]⁺ (isotope peak for ³⁷Cl) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized for pyridazine derivatives and can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz NMR spectrometer is typically used for analysis.[2]
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.[3]
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.[4]
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source is commonly used.[4]
-
Acquisition:
-
Ionization Mode: Positive ion mode is typically used to generate the protonated molecule [M+H]⁺ or the molecular ion [M]⁺.
-
Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Resolution: Set to a high resolution to enable accurate mass measurements for molecular formula determination.
-
-
Data Analysis: The resulting mass spectrum will show the molecular ion peak and potentially fragment ions. The isotopic pattern for chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) should be observed for chlorine-containing fragments.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
In-Depth Technical Guide: Solubility and Stability of 6-chloro-N-cyclohexylpyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the solubility and stability characteristics of the heterocyclic compound 6-chloro-N-cyclohexylpyridazin-3-amine. Due to the limited publicly available data for this specific molecule, this document also serves as a methodological framework, detailing standard experimental protocols for characterizing the solubility and stability of novel pyridazine derivatives and other small molecule drug candidates. Pyridazine and its derivatives are recognized as important scaffolds in medicinal chemistry, often utilized to enhance aqueous solubility and modulate physicochemical properties of drug candidates.[1] An understanding of these core properties is critical for drug discovery and development, influencing bioavailability, formulation, and shelf-life.[2][3]
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 1014-77-3 | ChemBlink[4] |
| Molecular Formula | C₁₀H₁₄ClN₃ | ChemBlink[4] |
| Molecular Weight | 211.69 g/mol | ChemBlink[4] |
| Aqueous Solubility | 0.66 g/L (25 °C, Calculated) | ChemBlink[4] |
| Solubility Description | Very slightly soluble | ChemBlink[4] |
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[2][3] Both kinetic and thermodynamic solubility assays are essential tools in early drug discovery and lead optimization.[5][6][7]
General Workflow for Solubility and Stability Characterization
The following diagram illustrates a general workflow for the initial characterization of a new chemical entity (NCE).
Experimental Protocols for Solubility Determination
This high-throughput method is suitable for early-stage drug discovery to rapidly assess the solubility of many compounds.[5][6][8]
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition of Aqueous Buffer: Add a phosphate-buffered saline (PBS, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a short period, typically 1-2 hours, with gentle shaking.[5]
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is determined as the kinetic solubility.[6]
This method determines the equilibrium solubility and is considered the gold standard for accurate solubility measurement, often used in later stages of drug development.[5][9][10]
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) and relevant organic solvents.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a low-binding filter).
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: The concentration of the saturated solution represents the thermodynamic solubility.
Stability Assessment
Stability testing is crucial for determining a drug's shelf-life and storage conditions by evaluating its susceptibility to various environmental factors.[11][12] The International Council for Harmonisation (ICH) provides comprehensive guidelines for these studies.[13]
Forced Degradation (Stress Testing) Workflow
Forced degradation studies are conducted to identify potential degradation products and pathways, and to establish the stability-indicating nature of analytical methods.[14][15][16][17]
Experimental Protocols for Stability Studies
This protocol assesses the compound's stability in aqueous solutions at different pH values.
Protocol:
-
Solution Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a range of acidic, neutral, and basic buffers (e.g., pH 2, 7, and 9).
-
Incubation: Store the solutions at a controlled temperature (e.g., 40°C or 60°C) in the dark.
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis: Analyze the samples immediately using a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation rate at each pH.
This study evaluates the impact of light exposure on the compound, following ICH Q1B guidelines.[18][19][20][21]
Protocol:
-
Sample Preparation: Place the solid compound and a solution of the compound in chemically inert, transparent containers. Prepare a dark control sample wrapped in aluminum foil.
-
Light Exposure: Expose the samples to a light source that provides a combination of visible and UVA light. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[19]
-
Analysis: After exposure, compare the samples to the dark control. Analyze for physical changes (e.g., appearance, color) and quantify the parent compound and any degradants by HPLC.
This protocol assesses the stability of the compound under elevated temperature conditions.
Protocol:
-
Sample Preparation: Place the solid compound in sealed vials.
-
Incubation: Store the vials in a temperature-controlled oven at accelerated conditions (e.g., 40°C with 75% relative humidity for 6 months, as per ICH guidelines).[22]
-
Time Points: Pull samples at predetermined intervals (e.g., 0, 1, 3, and 6 months).
-
Analysis: Analyze the samples for any changes in physical properties and for the formation of degradation products using HPLC and potentially other techniques like mass spectrometry for structural elucidation of impurities.
Biological Context and Signaling Pathways
While specific biological targets for this compound are not extensively documented in public literature, the pyridazine scaffold is a common feature in molecules targeting a wide range of biological processes, including kinases, G-protein coupled receptors, and various enzymes.[23][24][25] For instance, some pyridazine derivatives act as kinase inhibitors, interfering with cell signaling cascades that regulate cell proliferation.[26]
Representative Kinase Inhibitor Signaling Pathway
The diagram below illustrates a generalized signaling pathway that could be modulated by a pyridazine-containing kinase inhibitor.
Conclusion
This technical guide has outlined the known solubility of this compound and provided a detailed framework of standard experimental protocols for its comprehensive solubility and stability characterization. Adherence to these methodologies will enable researchers to generate robust and reliable data crucial for advancing drug discovery and development projects involving this and similar chemical entities. The provided workflows and protocols, based on established industry practices and regulatory guidelines, offer a solid foundation for the systematic evaluation of new chemical entities.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. In-vitro Thermodynamic Solubility [protocols.io]
- 10. evotec.com [evotec.com]
- 11. API/Pharmaceuticals Stability Testing - Microbe [microbe.creativebiomart.net]
- 12. humiditycontrol.com [humiditycontrol.com]
- 13. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 20. database.ich.org [database.ich.org]
- 21. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 22. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 23. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. jocpr.com [jocpr.com]
- 26. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
Uncharted Territory: The Therapeutic Potential of 6-chloro-N-cyclohexylpyridazin-3-amine Remains Undefined
Despite a comprehensive review of scientific literature and patent databases, there is currently no publicly available information detailing the specific therapeutic targets, biological activity, or mechanism of action for the compound 6-chloro-N-cyclohexylpyridazin-3-amine. Researchers, scientists, and drug development professionals should be aware that this particular molecule represents a largely unexplored area within the broader landscape of pyridazine chemistry.
While the specific biological profile of this compound is unknown, the pyridazine and aminopyridazine scaffolds, to which it belongs, are well-established pharmacophores with a diverse range of biological activities. Structure-activity relationship (SAR) studies on related compounds have identified a variety of potential therapeutic applications, offering speculative avenues for future investigation of this particular molecule.
The Broader Therapeutic Landscape of Pyridazine Derivatives
Pyridazine derivatives have been investigated for a multitude of therapeutic applications, demonstrating the versatility of this heterocyclic core. Research into analogous compounds has revealed potential activities across several target classes.
Potential as Kinase Inhibitors
Numerous 3,6-disubstituted pyridazine derivatives have been synthesized and evaluated as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often implicated in cancer and inflammatory diseases. For instance, different substitution patterns on the pyridazine ring have led to the discovery of potent inhibitors of cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor (VEGFR) kinases.[1][2]
A generalized workflow for identifying and characterizing kinase inhibitors is depicted below.
Potential as Ion Channel Modulators
The aminopyridazine substructure is famously represented by 4-aminopyridine, a non-selective blocker of voltage-gated potassium (Kv) channels used in the treatment of multiple sclerosis.[3][4][5][6][7] The ability of the aminopyridazine scaffold to interact with ion channels suggests that this compound could potentially exhibit activity at these targets.
The signaling pathway affected by Kv channel modulation is critical for neuronal excitability.
Other Potential Activities
Derivatives of the pyridazine nucleus have also been explored for a wide array of other biological activities, including:
-
GABA-A Receptor Antagonism: Certain aminopyridazine derivatives of gamma-aminobutyric acid (GABA) have been identified as selective GABA-A receptor antagonists.[8]
-
Prostaglandin E2 (PGE2) Production Inhibition: Some aminopyridazines have shown the ability to inhibit the production of PGE2, a key mediator of inflammation.[9][10]
-
Acetylcholinesterase (AChE) Inhibition: A series of 3-amino-6-phenylpyridazines were found to be inhibitors of AChE, an enzyme targeted in the treatment of Alzheimer's disease.[11]
Future Directions
The lack of data on this compound presents an opportunity for novel research. A logical first step would be to perform broad in vitro screening against a panel of common drug targets, such as kinases and ion channels, to identify any potential biological activity. Based on the findings from such screens, more focused investigations, including dose-response studies and mechanism of action elucidation, could be pursued.
Until such studies are conducted and published, any discussion of the therapeutic targets of this compound remains speculative and based on the activities of structurally related but distinct molecules. The scientific community awaits empirical data to unlock the potential of this particular compound.
References
- 1. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Aminopyridine | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 4. The potassium channel blockers 4-aminopyridine and tetraethylammonium increase the spontaneous basal release of [3H]5-hydroxytryptamine in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,4-diaminopyridine. A potent new potassium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Synthesis and Biological Evaluation of 6-chloro-N-cyclohexylpyridazin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential biological activities of 6-chloro-N-cyclohexylpyridazin-3-amine and its derivatives. The pyridazine scaffold is a prominent feature in many biologically active compounds, and its derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases. This document offers detailed synthetic protocols, quantitative data for related compounds to guide research efforts, and a visualization of a potential mechanism of action.
Synthetic Workflow & Experimental Protocols
The synthesis of this compound derivatives commences with the commercially available 3,6-dichloropyridazine. The general strategy involves a regioselective nucleophilic aromatic substitution (SNA r) to introduce the desired amine at the 3-position.
Caption: Synthetic workflow for this compound and its derivatives.
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the amination of chloropyridazines.
Materials:
-
3,6-Dichloropyridazine
-
Cyclohexylamine
-
Methanol (or other suitable solvent like ethanol or 1,4-dioxane)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3,6-dichloropyridazine (1.0 eq) in methanol, add cyclohexylamine (1.1-1.5 eq).
-
The reaction mixture is stirred at room temperature or heated to reflux (e.g., 60-80 °C) for a period of 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.
Protocol 2: Microwave-Assisted Synthesis of 3-amino-6-chloropyridazine (Parent Amine)
For the synthesis of the parent amine, a microwave-assisted approach can significantly reduce reaction times.
Materials:
-
3,6-Dichloropyridazine
-
Aqueous ammonia (28-30%)
-
Borosilicate glass vial (20 mL) with a cap
Procedure:
-
To a 20 mL thick-walled borosilicate glass vial, add 3,6-dichloropyridazine (1.5 g).
-
Add 5 mL of aqueous ammonia solution (28-30% NH₃ content).
-
Seal the vial with a lid and place it in a microwave reactor.
-
Irradiate the mixture for 30 minutes at 120 °C (300W power).
-
After cooling, the precipitate is filtered, washed with a mixture of ethyl acetate and hexane (3:7), and dried to yield 3-amino-6-chloropyridazine. This method has been reported to yield up to 87% of the product.
Quantitative Data
Table 1: Synthesis Yields of 6-chloro-N-substituted-pyridazin-3-amines
| N-Substituent | Starting Material | Reaction Conditions | Yield (%) | Reference |
| Methyl | 3,6-Dichloropyridazine | Methylamine in Methanol, 20°C, 24h | 88% | [1] |
| Various alkyl/aryl amines | 3-bromo-6-chloroimidazo[1,2-b]pyridazine | CsF, BnNEt₃Cl, DMSO, 100°C, 24h | 79-98% | |
| Amino (NH₂) | 3,6-Dichloropyridazine | NH₄OH, Microwave, 120°C, 30 min | 87% |
Table 2: Biological Activity of Related Pyridazine Derivatives
| Compound Class | Target/Assay | IC₅₀ (µM) | Cell Line | Reference |
| Pyrazolo[3,4-c]pyridazines | CDK1/cyclin B | 6.1 | - | [2] |
| Imidazo[1,2-b]pyridazine Derivatives | Mps1 (cellular) | 0.0007 | - | [3] |
| Imidazo[1,2-b]pyridazine Derivatives | Antiproliferative | 0.006 | A549 (Lung Cancer) | [3] |
| 6-chloro-3-substituted-[2][4][5]triazolo[4,3-b]pyridazines | Cytotoxic | 1.14 - 3.7 | NALM-6 (Leukemia) | [6] |
| 6-chloro-3-substituted-[2][4][5]triazolo[4,3-b]pyridazines | Cytotoxic | 1.64 - 5.66 | SB-ALL (Leukemia) | [6] |
| Pyridazin-3(2H)-one derivatives | PARP (Olaparib) | 0.015 | - | [7] |
Potential Signaling Pathway Involvement
Given the prevalence of pyridazine-containing compounds as kinase inhibitors, a likely mechanism of action for novel derivatives is the modulation of kinase signaling pathways, which are often dysregulated in diseases like cancer.
Caption: Generalized kinase signaling pathway and potential inhibition by a pyridazine derivative.
This diagram illustrates a common signal transduction pathway initiated by a growth factor binding to a receptor tyrosine kinase. This triggers a cascade of intracellular signaling events, ultimately leading to changes in gene expression that promote cell proliferation and survival. A this compound derivative could potentially act as a kinase inhibitor, blocking a key kinase in this cascade and thereby preventing the downstream cellular effects. This makes such compounds interesting candidates for anticancer drug development.[2][4][5]
References
- 1. 6-Chloro-N-methylpyridazin-3-amine synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-chloro-N-cyclohexylpyridazin-3-amine in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The dysregulation of kinase activity is a well-established driver of numerous diseases, most notably cancer. This has made protein kinases one of the most important classes of drug targets. 6-chloro-N-cyclohexylpyridazin-3-amine is a novel small molecule inhibitor with potential therapeutic applications. The pyridazine core is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[1] This document provides detailed application notes and protocols for the use of this compound in in vitro kinase inhibition assays.
Hypothetical Target and Signaling Pathway
For the purpose of these application notes, we will hypothesize that this compound is a potent inhibitor of a hypothetical kinase, "Target Kinase A" (TKA), a receptor tyrosine kinase involved in a pro-proliferative signaling pathway.
Data Presentation
The inhibitory activity of this compound against TKA and a panel of other kinases was determined using a luminescence-based in vitro kinase assay. The half-maximal inhibitory concentration (IC50) values are summarized below. Staurosporine, a non-selective kinase inhibitor, is included as a positive control.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| Target Kinase A (TKA) | 25 | 8 |
| Kinase B | 1,200 | 15 |
| Kinase C | >10,000 | 30 |
| Kinase D | 850 | 5 |
| Kinase E | >10,000 | 22 |
| Table 1: Inhibitory activity of this compound against a panel of kinases. |
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method to measure the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[2]
Materials:
-
Target Kinase A (TKA)
-
Kinase substrate peptide
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[2]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO. A 10-point, 3-fold dilution series is recommended.
-
Prepare a "no inhibitor" control using only DMSO.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[2]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.[2]
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[2]
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[2]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay
This protocol provides an alternative method for determining inhibitor potency using a TR-FRET-based assay, which measures the phosphorylation of a substrate by a kinase.
Materials:
-
Target Kinase A (TKA)
-
Biotinylated substrate peptide
-
ATP (at Km concentration for the kinase)
-
This compound
-
Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
LanthaScreen™ Tb-anti-pSubstrate Antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., GFP)
-
384-well plates (low volume, black)
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10-point, 4-fold serial dilution of this compound in 100% DMSO.
-
Subsequently, dilute this series into 1X Kinase Buffer to create a 4X final assay concentration stock.
-
Prepare a 4X solution of TKA in Kinase Buffer.
-
Prepare a 4X solution of the biotinylated substrate and ATP in Kinase Buffer.
-
-
Kinase Reaction (20 µL final volume):
-
Add 5 µL of the 4X inhibitor dilution to the appropriate wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 5 µL of the 4X TKA enzyme solution to all wells except the "no enzyme" controls.
-
Gently mix and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[3]
-
Initiate the reaction by adding 10 µL of the 4X substrate/ATP solution to all wells.
-
-
Reaction Termination and Detection:
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Prepare a 2X Detection Mix containing the Tb-anti-pSubstrate antibody and the streptavidin-acceptor in TR-FRET Dilution Buffer.
-
Stop the kinase reaction by adding 20 µL of the 2X Detection Mix to each well.[3]
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Conclusion
The protocols and data presented in these application notes provide a framework for characterizing the inhibitory activity of this compound against its target kinase(s). The luminescence-based and TR-FRET assays are robust, high-throughput methods suitable for determining IC50 values and performing selectivity profiling. For a comprehensive understanding of the inhibitor's selectivity, it is recommended to profile it against a broad panel of kinases. These in vitro assays are a critical first step in the evaluation of novel kinase inhibitors for drug development.
References
Application Notes and Protocols for 6-chloro-N-cyclohexylpyridazin-3-amine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and experimental protocols for the initial characterization of the biological activity of 6-chloro-N-cyclohexylpyridazin-3-amine in a cell culture setting. This document offers a framework for assessing its potential as a therapeutic agent by leveraging common assays and methodologies employed in cancer research and drug discovery.
Introduction
Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Several substituted pyridazines have demonstrated potent anticancer properties, often attributed to their ability to inhibit key cellular signaling molecules such as cyclin-dependent kinases (CDKs) and other protein kinases.[1][2][3] The compound this compound belongs to this class, and while specific data on its cellular effects are not widely published, its structural similarity to other biologically active pyridazines suggests it may exhibit similar mechanisms of action, including the induction of apoptosis and cell cycle arrest.[1][4][5]
This document outlines a series of protocols to investigate the cytotoxic and potential mechanistic properties of this compound in cancer cell lines.
Data Presentation
Quantitative data from cell viability and apoptosis assays should be meticulously recorded and organized for comparative analysis. The following table provides a template for presenting such data.
Table 1: Hypothetical Cytotoxicity and Apoptotic Induction of this compound on a Cancer Cell Line
| Cell Line | Treatment Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic Cells (%) (Mean ± SD) |
| MCF-7 | 0 (Control) | 100 ± 4.2 | \multirow{5}{}{[Calculated Value]} | 2.1 ± 0.5 | 1.5 ± 0.3 |
| 1 | 85.3 ± 5.1 | 8.7 ± 1.2 | 4.3 ± 0.8 | ||
| 10 | 52.1 ± 3.8 | 25.4 ± 2.1 | 15.2 ± 1.9 | ||
| 50 | 21.7 ± 2.9 | 45.8 ± 3.5 | 28.9 ± 2.7 | ||
| 100 | 8.9 ± 1.5 | 55.2 ± 4.1 | 35.1 ± 3.2 | ||
| A549 | 0 (Control) | 100 ± 5.5 | \multirow{5}{}{[Calculated Value]} | 1.8 ± 0.4 | 1.1 ± 0.2 |
| 1 | 90.2 ± 6.3 | 7.5 ± 1.0 | 3.8 ± 0.6 | ||
| 10 | 60.5 ± 4.9 | 22.1 ± 2.5 | 13.7 ± 1.5 | ||
| 50 | 28.4 ± 3.1 | 41.3 ± 3.8 | 25.4 ± 2.4 | ||
| 100 | 12.3 ± 2.0 | 50.6 ± 4.5 | 31.8 ± 3.0 |
Note: The data presented in this table is hypothetical and serves as an illustrative example. Actual results will vary depending on the cell line and experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound using an Annexin V-FITC and Propidium Iodide (PI) double staining assay followed by flow cytometry.
Materials:
-
Human cancer cell lines
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., based on the IC50 value from the MTT assay) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization. Collect the cells from the supernatant as well to include apoptotic floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro evaluation of this compound.
Plausible Signaling Pathway
Based on the known activities of similar pyridazine derivatives, a plausible mechanism of action for this compound involves the inhibition of cyclin-dependent kinases, leading to cell cycle arrest and apoptosis.
Caption: Plausible signaling pathway for this compound.
References
- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
Application Note: Quantification of 6-chloro-N-cyclohexylpyridazin-3-amine using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Introduction
6-chloro-N-cyclohexylpyridazin-3-amine is a substituted pyridazine derivative with potential applications in pharmaceutical research and development. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of drug substances, and formulation development. This application note describes a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the quantitative analysis of this compound. The described method is intended for use by researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This information is essential for analytical method development.
| Property | Value | Source |
| CAS Number | 1014-77-3 | [1] |
| Molecular Formula | C₁₀H₁₄ClN₃ | N/A |
| Molecular Weight | 211.69 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in methanol, acetonitrile, DMSO | N/A |
| UV max (λmax) | ~254 nm (Predicted based on chromophore) | N/A |
Note: Some properties are predicted based on the chemical structure and data for similar compounds due to limited publicly available experimental data.
Experimental Protocols
This section provides detailed protocols for the quantification of this compound using RP-HPLC-UV.
1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (LC-MS grade)
-
Phosphate buffered saline (PBS), pH 7.4
-
Human plasma (or other relevant biological matrix)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 30% B1-10 min: 30% to 90% B10-12 min: 90% B12-12.1 min: 90% to 30% B12.1-15 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 15 minutes |
3. Preparation of Standard and Sample Solutions
3.1. Standard Stock Solution (1 mg/mL) Weigh accurately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
3.2. Working Standard Solutions Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
3.3. Sample Preparation from Biological Matrix (e.g., Plasma) A protein precipitation method is employed for the extraction of the analyte from plasma.
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing an internal standard (if available) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase initial conditions (30% B).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
Data Presentation: Method Validation Summary
The described HPLC method should be validated according to ICH guidelines. The following tables present hypothetical data to demonstrate the expected performance of the method.
Table 1: Linearity and Range
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 758,900 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | 0.9998 |
| Linear Range | 1 - 100 µg/mL |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (%Recovery) |
| Low (LQC) | 3 | 2.1 | 3.5 | 98.5 |
| Medium (MQC) | 40 | 1.5 | 2.8 | 101.2 |
| High (HQC) | 80 | 1.2 | 2.1 | 99.3 |
Table 3: Recovery
| QC Level | Concentration (µg/mL) | Peak Area (Pre-extraction) | Peak Area (Post-extraction) | Recovery (%) |
| Low (LQC) | 3 | 45,800 | 42,900 | 93.7 |
| Medium (MQC) | 40 | 605,000 | 582,000 | 96.2 |
| High (HQC) | 80 | 1,210,000 | 1,175,000 | 97.1 |
Visualizations
Workflow for Standard and Sample Preparation
Caption: Workflow for the preparation of standard solutions and extraction of this compound from plasma samples.
Analytical Method Logical Flow
Caption: Logical flow of the HPLC-UV analytical method for the quantification of this compound.
The RP-HPLC-UV method described in this application note provides a framework for the reliable quantification of this compound. The method is based on established analytical principles and is expected to exhibit excellent linearity, precision, and accuracy, making it suitable for a variety of research and quality control applications. It is recommended that users perform a full method validation in their laboratory to ensure its suitability for their specific needs.
References
Application Notes and Protocols for 6-chloro-N-cyclohexylpyridazin-3-amine as a Potential Chemical Probe
Disclaimer: 6-chloro-N-cyclohexylpyridazin-3-amine is a commercially available compound for which no public data on biological activity, protein targets, or mechanism of action currently exists. Therefore, this document serves as a hypothetical framework and guide for researchers on how to evaluate this molecule as a novel chemical probe. The experimental protocols provided are general methodologies widely used in chemical biology for probe characterization.
Introduction to this compound
This compound is a small molecule with potential for development as a chemical probe. Chemical probes are essential tools for interrogating biological systems, enabling the study of protein function and the validation of new drug targets. The pyridazine core is a common scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities. The characterization of this compound would be the first step in understanding its potential utility for researchers.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 845736-79-0 | [1] |
| Molecular Formula | C₁₁H₁₆ClN₃ | [1][2] |
| Molecular Weight | 225.72 g/mol | [1] |
| Predicted XlogP | 3.5 | [2] |
| SMILES | C1CCC(CC1)CNC2=NN=C(C=C2)Cl | [2] |
Hypothetical Application Notes
This section outlines the potential applications of this compound, assuming successful characterization as a chemical probe for a hypothetical target, "Kinase X."
Target: Kinase X (Hypothetical)
Pathway: Kinase X Signaling Pathway (Hypothetical)
Applications:
-
Target Engagement Studies: This probe can be used to confirm direct interaction with Kinase X in cellular and in vitro models using techniques such as cellular thermal shift assays (CETSA) or affinity purification.
-
Pathway Interrogation: By modulating the activity of Kinase X, this probe can be used to elucidate the downstream effects and components of the Kinase X signaling pathway.
-
Phenotypic Screening: The probe can be employed in cell-based assays to explore the phenotypic consequences of Kinase X inhibition, such as effects on cell proliferation, apoptosis, or differentiation.
-
Target Validation: As a selective modulator of Kinase X, this probe can aid in validating this kinase as a potential therapeutic target in disease models.
Recommended Starting Concentrations:
-
In Vitro Kinase Assays: 1 nM - 10 µM
-
Cell-Based Assays: 100 nM - 30 µM (pending permeability and cellular potency data)
Negative Control: A structurally similar but biologically inactive analog would be required for rigorous experimentation. The synthesis and validation of such a control is a critical step in probe development.
Experimental Protocols for Characterization
The following are generalized protocols for the initial characterization of a novel chemical probe.
In Vitro Target Identification and Potency
Objective: To identify the protein target(s) of this compound and determine its in vitro potency.
Protocol 1: Affinity-Based Protein Profiling
-
Probe Immobilization: Synthesize a derivative of this compound with a linker suitable for conjugation to affinity resin (e.g., sepharose beads).
-
Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line.
-
Affinity Pull-Down: Incubate the immobilized probe with the cell lysate to allow for binding of target proteins.
-
Washing: Wash the resin extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the resin.
-
Protein Identification: Identify the eluted proteins using mass spectrometry.
Protocol 2: In Vitro Kinase Assay (IC₅₀ Determination)
This protocol assumes a kinase target has been identified.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified target kinase, a suitable substrate peptide, and ATP.
-
Inhibitor Addition: Add this compound at a range of concentrations (e.g., 10-point serial dilution).
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Quantify kinase activity, for example, by measuring the amount of phosphorylated substrate using a specific antibody and a luminescence-based readout.
-
Data Analysis: Plot the percentage of kinase inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Target Engagement and Functional Assays
Objective: To confirm that this compound engages its target in a cellular context and modulates its function.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with either vehicle or a saturating concentration of this compound.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).
-
Cell Lysis: Lyse the cells to release soluble proteins.
-
Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the amount of the target protein remaining in the soluble fraction at each temperature by Western blotting.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protocol 4: Target Phosphorylation Assay (Western Blot)
-
Cell Treatment: Treat cells with a range of concentrations of this compound for a specified time.
-
Cell Lysis: Prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated form of a known downstream substrate of the target kinase and an antibody for the total amount of the substrate protein.
-
Data Analysis: Quantify the band intensities to determine the concentration-dependent effect of the compound on the phosphorylation of the target's substrate.
Visualizations
Caption: A generalized workflow for the validation of a new chemical probe.
Caption: A hypothetical signaling pathway modulated by the chemical probe.
References
Application Notes and Protocols for High-Throughput Screening with 6-chloro-N-cyclohexylpyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to interact with the ATP-binding site of protein kinases.[1] Derivatives of the pyridazine core have shown promise as inhibitors of various kinases implicated in oncology, inflammatory diseases, and parasitic infections.[2][3] 6-chloro-N-cyclohexylpyridazin-3-amine is a synthetic compound featuring this key pyridazine core, making it a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel kinase inhibitors. The presence of the chloro-substituent provides a handle for further chemical modification and structure-activity relationship (SAR) studies, while the N-cyclohexyl group can confer desirable hydrophobic interactions within the kinase active site.
These application notes provide a framework for utilizing this compound in HTS workflows to identify and characterize its potential as a kinase inhibitor. The protocols outlined below describe a primary biochemical screen to assess direct enzyme inhibition and a secondary cellular assay to evaluate its effect on cell viability, a common downstream consequence of kinase inhibition in cancer cells.
Potential Applications
Derivatives of the 6-chloropyridazine core have demonstrated significant biological activity, suggesting a range of potential therapeutic applications for this compound:
-
Oncology: Many protein kinases are oncogenes, and their inhibition is a clinically validated strategy for cancer treatment. The cytotoxic effects observed in leukemia and breast cancer cell lines with related pyridazine compounds suggest that this compound could be screened against a panel of cancer-relevant kinases.[4]
-
Inflammatory Diseases: Kinases such as p38 MAPK and Cyclooxygenase-2 (COX-2) are key mediators of the inflammatory response.[2] The pyridazine scaffold has been successfully employed to develop potent anti-inflammatory agents.[2]
-
Infectious Diseases: Protein kinases in protozoan parasites like Plasmodium and Leishmania are essential for their survival and represent potential drug targets. The imidazo[1,2-b]pyridazine scaffold has shown promise in inhibiting these parasitic kinases.[3]
Data Presentation: Illustrative Kinase Selectivity Profile
The following table presents hypothetical, yet representative, quantitative data for this compound to illustrate a potential kinase inhibitor profile. This data would be generated from a primary biochemical HTS campaign.
| Kinase Target | IC50 (nM) | Assay Type |
| VEGFR2 | 75 | Biochemical (e.g., TR-FRET) |
| p38α MAPK | 150 | Biochemical (e.g., TR-FRET) |
| DYRK1A | 300 | Biochemical (e.g., TR-FRET) |
| CLK1 | 500 | Biochemical (e.g., TR-FRET) |
| CDK2 | >10,000 | Biochemical (e.g., TR-FRET) |
| EGFR | >10,000 | Biochemical (e.g., TR-FRET) |
Experimental Protocols
Protocol 1: Primary High-Throughput Biochemical Kinase Assay (e.g., TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for primary HTS of kinase inhibitors due to its sensitivity and robustness.
Objective: To determine the in vitro inhibitory activity of this compound against a specific protein kinase.
Materials:
-
This compound (test compound)
-
Recombinant human kinase (e.g., VEGFR2, p38α)
-
Biotinylated peptide substrate
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series in DMSO to generate a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).
-
Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the compound dilutions into the 384-well assay plates. Include positive controls (no enzyme) and negative controls (DMSO vehicle).
-
Kinase Reaction: a. Prepare a kinase/substrate solution in assay buffer containing the kinase and biotinylated peptide substrate. b. Prepare an ATP solution in assay buffer at a concentration close to the Km for the specific kinase. c. Add the kinase/substrate solution to the assay plates and incubate for 15 minutes at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding the ATP solution. e. Incubate the reaction for 60 minutes at room temperature.
-
Detection: a. Prepare a detection mix containing the Europium-labeled antibody and APC-labeled streptavidin in detection buffer. b. Stop the kinase reaction by adding the detection mix. c. Incubate for 60 minutes at room temperature to allow for antibody and streptavidin binding.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the percent inhibition (relative to DMSO controls) against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Secondary Cellular Viability Assay (e.g., MTT Assay)
This protocol assesses the effect of the compound on the metabolic activity of a cancer cell line known to be dependent on the targeted kinase.
Objective: To evaluate the cytotoxicity of this compound in a relevant cancer cell line.
Materials:
-
Human cancer cell line (e.g., NALM-6 for leukemia)[4]
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Spectrophotometer (570 nm)
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.
Visualizations
Caption: A representative kinase signaling pathway (MAPK) that can be targeted by small molecule inhibitors.
Caption: A typical experimental workflow for high-throughput screening of kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 6-chloro-N-cyclohexylpyridazin-3-amine and Analogs
Disclaimer: To date, no specific in vivo studies for 6-chloro-N-cyclohexylpyridazin-3-amine have been published in the accessible scientific literature. The following application notes and protocols are constructed based on established methodologies for structurally related pyridazine derivatives with demonstrated in vivo anticancer activity. These guidelines are intended to serve as a foundational framework for researchers and drug development professionals and will require optimization and validation for the specific compound of interest.
I. Application Notes
The pyridazine scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives exhibiting a range of biological activities, including anticancer properties.[1] Structurally similar compounds, particularly chlorinated pyridazinones and other substituted pyridazines, have shown efficacy in preclinical in vivo models of cancer, suggesting potential therapeutic applications for this compound.[2] The primary application for in vivo studies of this compound would be to assess its antitumor efficacy and to establish a preliminary pharmacokinetic and safety profile.
Potential Therapeutic Area: Oncology
Potential Mechanism of Action (to be investigated): Based on related pyridazine derivatives, potential mechanisms could include the inhibition of key kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor (VEGFR), or the induction of apoptosis.[3][4]
Choice of Animal Model: Initial efficacy studies are often conducted in immunocompromised mice (e.g., NOD/SCID or athymic nude mice) bearing human tumor xenografts. The selection of the cancer cell line for xenografts should ideally be based on in vitro cytotoxicity data for this compound. Murine cancer models, such as those using MAC 16 colon cancer cells or Ehrlich's ascites carcinoma (EAC), have also been used for evaluating related pyridazine compounds.[2][4]
II. Experimental Protocols
This protocol describes a general procedure for evaluating the in vivo antitumor activity of a test compound, such as this compound, in a subcutaneous xenograft mouse model.
1. Cell Culture and Animal Implantation:
-
Cell Line: Select a human cancer cell line (e.g., HCT-116 for colon cancer or MCF-7 for breast cancer) based on prior in vitro sensitivity to the test compound.[4]
-
Animal Strain: Use 6-8 week old female athymic nude mice.
-
Implantation: Subcutaneously inject 5 x 10^6 tumor cells in a volume of 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
2. Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: V = (length x width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
3. Compound Formulation and Administration:
-
Formulation: Prepare the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline, or a solution containing DMSO, Cremophor EL, and saline). The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.
-
Dosing: Based on preliminary toxicity studies, select at least two dose levels of the test compound (e.g., 25 mg/kg and 50 mg/kg). A positive control group, such as 5-Fluorouracil (5-FU) at 20 mg/kg, can also be included.[2] The vehicle control group receives the formulation without the active compound.
-
Administration: Administer the compound and controls via an appropriate route, typically intraperitoneal (i.p.) or oral (p.o.), once daily for a specified period (e.g., 14-21 days).
4. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
5. Data Presentation:
| Group | Treatment | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | Tumor Growth Inhibition (%) |
| 1 | Vehicle Control | - | 0 | ||
| 2 | Test Compound | 25 | |||
| 3 | Test Compound | 50 | |||
| 4 | Positive Control (e.g., 5-FU) | 20 |
Data in the table are placeholders and should be replaced with experimental results.
This protocol outlines a basic procedure for determining the pharmacokinetic profile of this compound in rats.
1. Animal Model and Cannulation:
-
Animal Strain: Use male Sprague-Dawley rats (250-300 g).
-
Cannulation: For serial blood sampling, cannulate the jugular vein of the rats under anesthesia one day prior to the study.
2. Compound Administration:
-
Intravenous (i.v.) Administration: Administer the test compound as a single bolus dose (e.g., 5 mg/kg) through the tail vein. The compound should be dissolved in a suitable vehicle for intravenous injection.
-
Oral (p.o.) Administration: Administer the test compound as a single dose (e.g., 20 mg/kg) via oral gavage.
3. Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
4. Bioanalysis:
-
Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of the test compound in plasma.
-
Analyze the plasma samples to determine the concentration of the compound at each time point.
5. Pharmacokinetic Parameter Calculation:
-
Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data.
| Parameter | Description | Units |
| Cmax | Maximum plasma concentration | ng/mL |
| Tmax | Time to reach Cmax | h |
| AUC | Area under the plasma concentration-time curve | ng·h/mL |
| t1/2 | Elimination half-life | h |
| CL | Clearance | L/h/kg |
| Vd | Volume of distribution | L/kg |
| F | Bioavailability (for oral administration) | % |
Data in the table are placeholders and should be replaced with experimental results.
III. Visualizations
Caption: Preclinical development workflow for an anticancer agent.
Caption: Hypothesized VEGFR signaling inhibition by the test compound.
References
- 1. benchchem.com [benchchem.com]
- 2. scholarena.com [scholarena.com]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radiolabeling of 6-chloro-N-cyclohexylpyridazin-3-amine for PET Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent research has highlighted the potential of pyridazine derivatives as imaging agents for neurological disorders, particularly for the in vivo visualization of β-amyloid plaques, a hallmark of Alzheimer's disease. These compounds offer a scaffold that can be readily modified to optimize binding affinity, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the radiolabeling of a novel pyridazine derivative, 6-chloro-N-cyclohexylpyridazin-3-amine, with the positron-emitting radionuclides Fluorine-18 (¹⁸F) and Carbon-11 (¹¹C) for use in Positron Emission Tomography (PET) imaging studies.
The development of radiolabeled probes targeting β-amyloid plaques is crucial for the early diagnosis of Alzheimer's disease, monitoring disease progression, and evaluating the efficacy of novel therapeutic interventions. The structural features of this compound, including the pyridazine core and the lipophilic cyclohexyl group, suggest its potential to cross the blood-brain barrier and bind to amyloid plaques. The presence of a chlorine atom at the 6-position provides a convenient site for radiofluorination, while the secondary amine offers a potential site for radiomethylation.
These protocols are intended to guide researchers in the synthesis of the precursor molecule and its subsequent radiolabeling and evaluation as a potential PET imaging agent.
Synthesis of Precursor: this compound
A plausible synthetic route for the precursor, this compound, can be adapted from the synthesis of similar pyridazine derivatives. The proposed synthesis involves the nucleophilic aromatic substitution of a chlorine atom on a dichloropyridazine with cyclohexylamine.
2.1. Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for the precursor molecule.
2.2. Experimental Protocol
-
To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add cyclohexylamine (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture at 100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Radiolabeling with Fluorine-18
The chlorine atom at the 6-position of the pyridazine ring is a suitable site for nucleophilic substitution with [¹⁸F]fluoride.
3.1. [¹⁸F]Fluorination Workflow
Caption: Workflow for the [¹⁸F]fluorination of the precursor.
3.2. Experimental Protocol
-
Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]fluoride from the cartridge with a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen.
-
Dissolve the dried complex in anhydrous dimethyl sulfoxide (DMSO).
-
Add the precursor, this compound (1-2 mg), dissolved in DMSO to the reaction vial.
-
Heat the reaction mixture at 150 °C for 15 minutes.
-
Cool the reaction mixture and dilute with water.
-
Purify the radiolabeled product using semi-preparative high-performance liquid chromatography (HPLC).
-
Formulate the final product in a suitable buffer (e.g., phosphate-buffered saline with ethanol) for injection.
3.3. Quality Control
-
Radiochemical Purity: Determined by analytical radio-HPLC and radio-TLC.
-
Specific Activity: Calculated from the radioactivity of the final product and the mass of the non-radiolabeled standard, determined by HPLC with a UV detector.
Radiolabeling with Carbon-11
For ¹¹C-labeling, a desmethyl precursor would be required to introduce a [¹¹C]methyl group onto the amine nitrogen. This would involve an additional synthetic step to prepare N-cyclohexylpyridazin-3,6-diamine, followed by methylation. A more direct approach, if a suitable precursor is available, is the methylation of a precursor with a free amine. Assuming the synthesis of a suitable precursor, the following protocol can be applied.
4.1. [¹¹C]Methylation Workflow
Caption: Workflow for the [¹¹C]methylation of a desmethyl precursor.
4.2. Experimental Protocol
-
Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.
-
Convert [¹¹C]CO₂ to [¹¹C]CH₄ and then to [¹¹C]CH₃I or [¹¹C]CH₃OTf using an automated radiosynthesis module.
-
Trap the [¹¹C]CH₃I or [¹¹C]CH₃OTf in a solution of the desmethyl precursor (e.g., this compound) and a suitable base (e.g., NaOH or a strong organic base) in a polar aprotic solvent (e.g., DMF or DMSO).
-
Heat the reaction mixture for a short period (e.g., 5-10 minutes at 80-100 °C).
-
Quench the reaction and purify the [¹¹C]labeled product using semi-preparative HPLC.
-
Formulate the final product for injection.
4.3. Quality Control
-
Radiochemical Purity: Determined by analytical radio-HPLC and radio-TLC.
-
Specific Activity: Determined by HPLC with a UV detector, co-injecting with a known amount of the non-radiolabeled standard.
Data Presentation
Table 1: Proposed Radiolabeling Parameters
| Parameter | [¹⁸F]6-fluoro-N-cyclohexylpyridazin-3-amine | [¹¹C]6-chloro-N-cyclohexyl-N-methylpyridazin-3-amine |
| Precursor | This compound | Desmethyl-precursor |
| Radionuclide | Fluorine-18 | Carbon-11 |
| Half-life | 109.8 min | 20.4 min |
| Labeling Method | Nucleophilic Substitution | N-methylation |
| Typical Radiochemical Yield (decay-corrected) | 20-40% | 30-50% |
| Typical Radiochemical Purity | >98% | >98% |
| Typical Specific Activity | >37 GBq/µmol (>1 Ci/µmol) | >74 GBq/µmol (>2 Ci/µmol) |
Table 2: Predicted Physicochemical Properties
| Property | This compound | [¹⁸F]6-fluoro-N-cyclohexylpyridazin-3-amine |
| Molecular Formula | C₁₀H₁₄ClN₃ | C₁₀H₁₄FN₃ |
| Molecular Weight | 211.69 g/mol | 195.24 g/mol |
| Predicted logP | 2.5 - 3.5 | 2.0 - 3.0 |
Experimental Protocols for Evaluation
6.1. In Vitro Binding Assay Workflow
Caption: Workflow for in vitro binding assays.
6.2. In Vitro Binding Assay Protocol
-
Prepare brain homogenates from a relevant animal model (e.g., transgenic mice overexpressing human amyloid precursor protein).
-
In a multi-well plate, add a constant concentration of the radiolabeled compound and varying concentrations of the non-radiolabeled compound (for competition binding) or other known amyloid-binding ligands.
-
Add the brain homogenate to each well and incubate at a specific temperature for a set time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Analyze the data using non-linear regression to determine the inhibition constant (Ki).
6.3. In Vivo PET Imaging Protocol
-
Anesthetize the animal (e.g., a transgenic mouse model of Alzheimer's disease) and place it in a small animal PET scanner.
-
Administer a bolus injection of the radiolabeled tracer via the tail vein.
-
Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).
-
Reconstruct the PET images and perform region-of-interest (ROI) analysis on brain regions known to have high and low amyloid plaque density.
-
Calculate the standardized uptake value (SUV) or tissue-to-reference region ratios to quantify tracer uptake and specific binding.
-
At the end of the imaging session, euthanize the animal and perform ex vivo biodistribution studies by measuring the radioactivity in various organs.
Disclaimer: These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment. All work with radioactive materials must be conducted in compliance with institutional and regulatory guidelines.
Application Notes & Protocols for the Formulation of 6-chloro-N-cyclohexylpyridazin-3-amine for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-chloro-N-cyclohexylpyridazin-3-amine is a small molecule with potential therapeutic applications. A significant challenge in its development is its very low aqueous solubility (0.66 g/L at 25°C), which can hinder its bioavailability and therapeutic efficacy[1]. These application notes provide a comprehensive overview of a proposed formulation strategy using polymeric micelles to enhance the solubility and facilitate the delivery of this compound. The protocols detailed below are intended to serve as a guide for the formulation, characterization, and in vitro evaluation of a this compound nanoformulation.
Pyridazine derivatives are a class of heterocyclic compounds known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects[2]. Given the structural similarity to other biologically active pyridazines, it is hypothesized that this compound may act as a kinase inhibitor, a common mechanism for this class of compounds[3]. Specifically, related 3-amino-6-chloropyridazine derivatives have been investigated for their potential to inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the VEGFR-2 and JNK1 pathways[3][4]. Therefore, the formulation strategy presented here is developed with the aim of creating a delivery system suitable for evaluating such potential anticancer activity.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the active pharmaceutical ingredient (API) is presented in Table 1. The low solubility is the primary driver for the selection of a nano-formulation strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄ClN₃ | [1] |
| Molecular Weight | 211.69 g/mol | [1] |
| Aqueous Solubility | 0.66 g/L (25°C) | [1] |
| Melting Point | 167-168 °C | [1] |
| Appearance | Off-white to yellow crystalline powder | N/A |
Formulation Strategy: Polymeric Micelles
To overcome the poor aqueous solubility of this compound, a polymeric micelle-based formulation is proposed. Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous medium. Their core-shell structure allows for the encapsulation of hydrophobic drugs like this compound in the hydrophobic core, while the hydrophilic shell provides stability in aqueous environments and can prolong circulation time in vivo[5][6][7]. This approach can enhance drug loading, improve stability, and provide a platform for controlled release[5].
A biodegradable and biocompatible block copolymer, such as polyethylene glycol-poly(lactic-co-glycolic acid) (PEG-PLGA), is a suitable choice for this formulation.
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Polymeric Micelles
This protocol describes the preparation of drug-loaded polymeric micelles using the solvent evaporation method.
Materials:
-
This compound
-
PEG-PLGA (Polyethylene glycol-poly(lactic-co-glycolic acid))
-
Acetone (HPLC grade)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
-
Syringe filters (0.22 µm)
Procedure:
-
Dissolve 10 mg of this compound and 100 mg of PEG-PLGA in 5 mL of acetone.
-
Slowly add the organic solution dropwise into 20 mL of deionized water while stirring at 500 rpm at room temperature.
-
Continue stirring for 2-4 hours to allow for the evaporation of acetone and the formation of micelles.
-
Further remove the residual acetone using a rotary evaporator under reduced pressure at 30°C for 30 minutes.
-
Filter the resulting micellar solution through a 0.22 µm syringe filter to remove any aggregates.
-
Store the formulation at 4°C for further characterization.
Protocol 2: Characterization of Polymeric Micelles
This protocol outlines the key characterization techniques to assess the quality of the prepared nanoformulation.
1. Particle Size and Zeta Potential Analysis:
-
Instrument: Dynamic Light Scattering (DLS) instrument.
-
Procedure: Dilute the micellar solution with deionized water. Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) by DLS. Measure the zeta potential to assess the surface charge and stability of the micelles.
-
Expected Results: A narrow size distribution with an average particle size in the range of 50-150 nm and a PDI below 0.3. A slightly negative zeta potential is expected, which contributes to colloidal stability.
2. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Instrument: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Procedure:
-
Lyophilize a known volume of the micellar solution.
-
Dissolve the lyophilized powder in a suitable organic solvent (e.g., acetonitrile) to break the micelles and release the encapsulated drug.
-
Quantify the amount of this compound using a validated HPLC method.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Mass of drug in micelles / Mass of drug-loaded micelles) x 100
-
EE (%) = (Mass of drug in micelles / Initial mass of drug used) x 100
-
-
-
Expected Results: High encapsulation efficiency (>80%) and a drug loading content suitable for the intended application.
Table 2: Formulation Characterization Data (Hypothetical)
| Formulation Code | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading Content (%) |
| PM-API-01 | 110 ± 5 | 0.21 ± 0.02 | -15.2 ± 1.5 | 85.3 ± 3.1 | 8.5 ± 0.3 |
| PM-API-02 | 125 ± 7 | 0.19 ± 0.03 | -12.8 ± 1.2 | 88.1 ± 2.5 | 8.8 ± 0.2 |
Protocol 3: In Vitro Drug Release Study
This protocol describes the in vitro release of this compound from the polymeric micelles using a dialysis method[1][8][9].
Materials:
-
Drug-loaded polymeric micelle solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (MWCO 12 kDa)
-
Shaking incubator or water bath
-
HPLC system
Procedure:
-
Transfer 2 mL of the drug-loaded micellar solution into a dialysis bag.
-
Seal the dialysis bag and immerse it in 50 mL of PBS (pH 7.4) in a beaker.
-
Place the beaker in a shaking incubator at 37°C with gentle agitation (100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples by HPLC.
-
Plot the cumulative percentage of drug released versus time.
Table 3: In Vitro Drug Release Profile (Hypothetical Data)
| Time (hours) | Cumulative Release (%) |
| 0 | 0 |
| 1 | 15.2 ± 1.8 |
| 4 | 35.8 ± 2.5 |
| 8 | 55.1 ± 3.1 |
| 12 | 68.9 ± 2.9 |
| 24 | 82.4 ± 3.5 |
| 48 | 91.3 ± 4.0 |
Visualizations
Experimental Workflow
Caption: Workflow for formulation and in vitro testing.
Proposed Signaling Pathway
Based on the known activities of similar pyridazine derivatives, a potential mechanism of action for this compound could involve the inhibition of key signaling pathways implicated in cancer, such as the VEGFR-2 and JNK1 pathways[3][10].
Caption: Proposed inhibitory action on signaling pathways.
Conclusion
The formulation of this compound into polymeric micelles presents a viable strategy to overcome its inherent poor aqueous solubility. This approach is expected to enhance its bioavailability and facilitate further preclinical evaluation. The detailed protocols and characterization methods provided herein offer a framework for the development and assessment of this nanoformulation. Further in vivo studies are warranted to confirm the efficacy and pharmacokinetic profile of this delivery system.
References
- 1. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Micellar solubilization of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-chloro-N-cyclohexylpyridazin-3-amine in Agrochemical Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridazine and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in agrochemical research due to their diverse biological activities. These activities include herbicidal, fungicidal, insecticidal, and plant growth regulatory effects. The 6-chloro-N-cyclohexylpyridazin-3-amine scaffold represents a promising starting point for the development of novel agrochemicals. The presence of the chlorine atom at the 6-position is often crucial for biological activity in pyridazine-based herbicides. This document provides detailed application notes and experimental protocols for the investigation of this compound and its derivatives in an agrochemical context.
Potential Applications in Agrochemical Research
Based on the known bioactivities of related pyridazine structures, this compound is a candidate for investigation as both a herbicide and a fungicide.
Herbicidal Activity: Many pyridazinone derivatives are known to act as inhibitors of acetyl-coenzyme A carboxylase (ACCase), a key enzyme in fatty acid biosynthesis in plants. Another mode of action for pyridazine-based herbicides is the inhibition of phytoene desaturase (PDS), which is involved in carotenoid biosynthesis and leads to bleaching symptoms.
Fungicidal Activity: Pyridazine derivatives have also been explored as fungicides. The mechanism of action for fungicidal pyridazines can vary, but some have been shown to inhibit enzymes essential for fungal growth.
Data Presentation
As no specific quantitative data for this compound is publicly available, the following tables present hypothetical data to illustrate how experimental results for this compound and its derivatives could be structured.
Table 1: Pre-emergence Herbicidal Activity of this compound and Derivatives
| Compound ID | Test Species | Application Rate (g/ha) | Growth Inhibition (%) |
| 1 | Echinochloa crus-galli (Barnyardgrass) | 100 | 85 |
| 200 | 95 | ||
| Amaranthus retroflexus (Redroot Pigweed) | 100 | 70 | |
| 200 | 88 | ||
| 1a | Echinochloa crus-galli | 100 | 92 |
| 200 | 98 | ||
| Amaranthus retroflexus | 100 | 75 | |
| 200 | 91 | ||
| 1b | Echinochloa crus-galli | 100 | 60 |
| 200 | 75 | ||
| Amaranthus retroflexus | 100 | 55 | |
| 200 | 68 |
Compound 1: this compound Compound 1a: Derivative with electron-withdrawing group on cyclohexyl ring Compound 1b: Derivative with electron-donating group on cyclohexyl ring
Table 2: Post-emergence Herbicidal Activity (EC50) of this compound
| Compound ID | Test Species | EC50 (g/ha) |
| 1 | Setaria faberi (Giant Foxtail) | 150 |
| Abutilon theophrasti (Velvetleaf) | 250 | |
| Commercial Standard (e.g., Atrazine) | Setaria faberi | 120 |
| Abutilon theophrasti | 200 |
Table 3: In Vitro Antifungal Activity (MIC) of this compound
| Compound ID | Fungal Species | MIC (µg/mL) |
| 1 | Botrytis cinerea | 25 |
| Fusarium graminearum | 50 | |
| Rhizoctonia solani | >100 | |
| Commercial Standard (e.g., Carbendazim) | Botrytis cinerea | 10 |
| Fusarium graminearum | 5 | |
| Rhizoctonia solani | 15 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general representation of a nucleophilic aromatic substitution reaction commonly used for the synthesis of such compounds.
Materials:
-
3,6-dichloropyridazine
-
Cyclohexylamine
-
Anhydrous solvent (e.g., Dioxane, Toluene, or N,N-Dimethylformamide)
-
Base (e.g., Triethylamine, Potassium carbonate)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of 3,6-dichloropyridazine (1 equivalent) in the chosen anhydrous solvent, add cyclohexylamine (1.1 equivalents) and the base (1.5 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: In Vitro Herbicidal Activity Assay (Agar Plate Method)
This protocol is a standard method for the primary screening of herbicidal compounds.
Materials:
-
Test compound (this compound)
-
Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)
-
Agar medium
-
Petri dishes
-
Solvent for stock solution (e.g., acetone or DMSO)
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare agar medium and autoclave. While the medium is still molten, add the test compound to achieve the desired final concentrations (e.g., 1, 10, 100 µg/mL). A solvent control should also be prepared.
-
Pour the agar medium containing the test compound into sterile Petri dishes and allow it to solidify.
-
Place a specific number of seeds of the test plant species on the surface of the agar.
-
Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
After a set period (e.g., 7-14 days), measure the root and shoot length of the seedlings.
-
Calculate the percentage of growth inhibition compared to the solvent control.
Protocol 3: In Vitro Antifungal Activity Assay (Poisoned Food Technique)
This protocol is a widely used method for assessing the fungicidal activity of chemical compounds.
Materials:
-
Test compound (this compound)
-
Pure cultures of test fungi (e.g., Botrytis cinerea, Fusarium graminearum)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes
-
Solvent for stock solution (e.g., acetone or DMSO)
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare PDA medium and autoclave. While the medium is still molten, add the test compound to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). A solvent control should also be prepared.
-
Pour the amended PDA into sterile Petri dishes and allow it to solidify.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the test fungus.
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.
-
When the fungal growth in the control plate has reached the edge of the plate, measure the diameter of the fungal colony in all plates.
-
Calculate the percentage of mycelial growth inhibition compared to the solvent control.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Hypothetical mode of action for this compound as an ACCase inhibitor.
Caption: Experimental workflow for herbicidal activity screening.
Caption: Experimental workflow for antifungal activity screening.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-chloro-N-cyclohexylpyridazin-3-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-chloro-N-cyclohexylpyridazin-3-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and direct method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 3,6-dichloropyridazine with cyclohexylamine. The amino group of cyclohexylamine displaces one of the chlorine atoms on the pyridazine ring.
Q2: What are the critical parameters to control for a successful synthesis?
The success of this synthesis is highly dependent on several factors:
-
Reaction Temperature: Temperature plays a crucial role in reaction kinetics. Insufficient temperature can lead to a sluggish or incomplete reaction, while excessive heat may promote the formation of side products or decomposition.
-
Choice of Solvent: The solvent should be able to dissolve the reactants and be inert under the reaction conditions. Polar aprotic solvents like DMSO, DMF, or NMP are often suitable for SNAr reactions.
-
Presence and Type of Base: A base is often added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃).
-
Stoichiometry of Reactants: The molar ratio of cyclohexylamine to 3,6-dichloropyridazine can influence the yield and the formation of undesired bis-aminated products.
Q3: What are the most common side products in this reaction?
The most common side product is the bis-substituted pyridazine, where both chlorine atoms on the 3,6-dichloropyridazine are substituted by cyclohexylamine. Another potential side reaction is the self-condensation of starting materials or products under harsh conditions.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture is spotted on a TLC plate or injected into an HPLC system to observe the consumption of starting materials and the formation of the product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC or HPLC. |
| Inactive or poor-quality reagents. | Ensure the purity of 3,6-dichloropyridazine and cyclohexylamine. Use freshly distilled or purchased reagents if necessary. | |
| Insufficient reaction time. | Extend the reaction time and continue to monitor for product formation. | |
| Formation of Significant Side Products (e.g., bis-substitution) | High reaction temperature. | Optimize the reaction temperature to the minimum required for the formation of the desired mono-substituted product. |
| Excess of cyclohexylamine. | Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of cyclohexylamine. | |
| Difficult Purification | Co-elution of product and starting material/impurities. | Optimize the mobile phase for column chromatography. A gradient elution might be necessary to achieve better separation. |
| Product is an oil or difficult to crystallize. | Attempt to form a salt (e.g., hydrochloride salt) of the product, which is often more crystalline. Trituration with a non-polar solvent like hexane or pentane can also induce crystallization. |
Experimental Protocols
General Procedure for the Synthesis of this compound
To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent (e.g., n-butanol or DMF), add cyclohexylamine (1.1 eq) and a base such as triethylamine (1.5 eq). The reaction mixture is heated to 80-120 °C and stirred for 4-24 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Data Presentation
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | n-Butanol | TEA | 100 | 12 | 65 |
| 2 | DMF | TEA | 100 | 8 | 72 |
| 3 | DMSO | K₂CO₃ | 120 | 6 | 78 |
| 4 | NMP | DIPEA | 120 | 6 | 81 |
| 5 | Toluene | None | 110 | 24 | <10 |
Yields are approximate and can vary based on the specific reaction scale and purification method.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Logical flow for optimizing reaction conditions.
Overcoming solubility issues with 6-chloro-N-cyclohexylpyridazin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-chloro-N-cyclohexylpyridazin-3-amine. The information provided is designed to help overcome common solubility challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, we can infer its likely behavior based on its chemical structure and data from closely related analogs like 6-chloropyridazin-3-amine. The presence of a substituted amine and a pyridazine ring suggests that the molecule has polar characteristics that may allow for some solubility in polar organic solvents. However, the cyclohexyl group is nonpolar and will likely limit its aqueous solubility. It is anticipated that the compound will exhibit poor solubility in water and higher solubility in organic solvents.
Q2: In which common organic solvents is this compound likely to be soluble?
A2: Based on data for the similar compound 6-chloropyridazin-3-amine, solubility is expected to increase with temperature in a variety of organic solvents.[1][2] Polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are likely to be effective. Alcohols like methanol, ethanol, and n-butanol may also serve as suitable solvents, with solubility increasing with the alcohol's polarity.[1][2]
Q3: What are the primary strategies to overcome poor solubility of this compound during an experiment?
A3: Several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound.[3][4][5] The most common laboratory-scale strategies include:
-
Co-solvency: Using a mixture of solvents to achieve a polarity that is optimal for the solute.[6][7]
-
Temperature Adjustment: Increasing the temperature can provide the necessary energy to overcome the crystal lattice forces of the solid, thereby increasing solubility.[2]
-
pH Modification: As the compound has a basic amine group, its solubility in aqueous solutions can often be increased by adjusting the pH with an acid to form a more soluble salt.[2]
-
Physical Modification: Techniques such as particle size reduction (micronization) can increase the surface area of the compound, which can lead to a faster dissolution rate.[6][7][8][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter related to the solubility of this compound.
Problem: The compound is not dissolving in my chosen solvent.
-
Initial Assessment:
-
Have you selected an appropriate solvent based on the compound's likely polarity? (See FAQ 2)
-
Are you using a sufficient volume of solvent?
-
Is the compound pure? Impurities can sometimes affect solubility.
-
-
Troubleshooting Steps:
-
Increase Temperature: Gently heat the mixture while stirring. Many compounds exhibit significantly higher solubility at elevated temperatures.[2]
-
Try a Co-solvent System: If a single solvent is ineffective, introduce a co-solvent. For example, if your primary solvent is non-polar, adding a small amount of a polar solvent like DMSO or DMF might help.
-
Sonication: Use an ultrasonic bath to break down any aggregates and increase the interaction between the compound and the solvent.
-
pH Adjustment (for aqueous solutions): If you are working with an aqueous medium, try adding a small amount of a dilute acid (e.g., 0.1 M HCl) to see if the compound dissolves. This would indicate the formation of a more soluble salt.[2]
-
Problem: The compound precipitates out of solution during the experiment.
-
Initial Assessment:
-
Has the temperature of the solution decreased?
-
Has the composition of the solvent changed (e.g., due to the addition of another reagent)?
-
Has a reaction occurred that produced a less soluble product?
-
-
Troubleshooting Steps:
-
Maintain Temperature: Ensure the temperature of your experimental setup is stable and appropriate for maintaining solubility.
-
Solvent Composition: If you are adding other reagents, consider their effect on the overall polarity of the solvent system. It may be necessary to use a solvent system that is robust to these changes.
-
Supersaturation: It is possible the initial dissolution led to a supersaturated solution. Try preparing a more dilute solution.
-
Use of Surfactants or Stabilizers: In some cases, adding a small amount of a surfactant can help to keep a compound in solution by forming micelles.[10]
-
Data Presentation
While specific quantitative data for this compound is unavailable, the following table summarizes the solubility of a close analog, 6-chloropyridazin-3-amine , in various solvents at different temperatures. This data can be used as a qualitative guide for solvent selection.
| Solvent | Temperature (°C) | Molar Fraction Solubility (x10³) |
| Methanol | 25 | 25.8 |
| 40 | 48.2 | |
| 55 | 85.1 | |
| Ethanol | 25 | 13.9 |
| 40 | 27.5 | |
| 55 | 52.3 | |
| n-Butanol | 25 | 5.2 |
| 40 | 11.1 | |
| 55 | 22.8 | |
| Ethyl Acetate | 25 | 4.1 |
| 40 | 8.9 | |
| 55 | 18.5 | |
| Acetone | 25 | 30.1 |
| 40 | 58.7 | |
| 55 | 108.2 | |
| Toluene | 25 | 0.8 |
| 40 | 2.1 | |
| 55 | 5.1 | |
| N,N-Dimethylformamide (DMF) | 25 | 189.2 |
| 40 | 289.5 | |
| 55 | 425.6 |
Data adapted from literature on 6-chloropyridazin-3-amine and is for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Enhancing Solubility using a Co-solvent System
-
Initial Dissolution Attempt:
-
Weigh the desired amount of this compound into a clean, dry flask.
-
Add the primary solvent in small increments while stirring.
-
Observe the dissolution.
-
-
Introduction of Co-solvent:
-
If the compound does not fully dissolve, begin adding a co-solvent dropwise.
-
Choose a co-solvent that is miscible with the primary solvent but has a different polarity. For example, if using a non-polar solvent like toluene, a polar aprotic co-solvent like DMF could be effective.
-
Continue adding the co-solvent and stirring until the compound is fully dissolved.
-
-
Observation and Stability:
-
Monitor the solution for any signs of precipitation over time.
-
If the solution is to be used in a subsequent reaction, ensure that the co-solvent is compatible with the reaction conditions.
-
Protocol 2: pH Modification for Enhanced Aqueous Solubility
-
Suspension:
-
Suspend the weighed this compound in the desired volume of water or aqueous buffer.
-
-
Acidification:
-
While stirring, add a dilute acid (e.g., 1 M HCl or 1 M acetic acid) dropwise.
-
Monitor the pH of the solution using a pH meter or pH paper.
-
Continue adding acid until the compound dissolves. Note the pH at which dissolution occurs.
-
-
Neutralization (if required):
-
If the experimental conditions require a neutral pH, you can carefully add a dilute base (e.g., 1 M NaOH) to bring the pH back to the desired range. Be aware that this may cause the compound to precipitate if its solubility is highly pH-dependent.
-
Visualizations
Caption: Troubleshooting workflow for solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ijmsdr.org [ijmsdr.org]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. brieflands.com [brieflands.com]
Technical Support Center: Stability of 6-chloro-N-cyclohexylpyridazin-3-amine in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 6-chloro-N-cyclohexylpyridazin-3-amine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
The stability of this compound in solution can be influenced by several factors, including:
-
pH: The compound's pyridazine ring and amine group are susceptible to pH-dependent hydrolysis. Acidic or basic conditions can catalyze the cleavage of bonds within the molecule.
-
Light: Exposure to ultraviolet (UV) or visible light can lead to photodegradation, where the light energy initiates chemical reactions that alter the molecule's structure.[1]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation reactions, such as hydrolysis and oxidation.[1]
-
Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen, can lead to the oxidation of the amine or the pyridazine ring.
-
Solvent: The choice of solvent can impact stability. Protic solvents, for example, may participate in degradation reactions.
Q2: What are the likely degradation pathways for this compound?
Based on the chemical structure, the following degradation pathways are plausible:
-
Hydrolysis: The chloro group on the pyridazine ring is susceptible to nucleophilic substitution by water or hydroxide ions, which would lead to the formation of a hydroxylated derivative. The amide-like bond of the amine to the pyridazine ring could also be subject to hydrolysis under harsh acidic or basic conditions.
-
Oxidation: The secondary amine is a potential site for oxidation, which could lead to the formation of N-oxides or other oxidation products. The electron-rich pyridazine ring could also be susceptible to oxidation.
-
Photodegradation: Aromatic and heteroaromatic rings, such as pyridazine, can absorb UV light, leading to the formation of reactive excited states. This can result in a variety of degradation products through complex reaction pathways, including potential dehalogenation.
Q3: How can I monitor the degradation of my this compound solution?
The most common and effective method for monitoring the degradation of small molecules like this compound is through stability-indicating high-performance liquid chromatography (HPLC) with UV detection. An effective HPLC method should be able to separate the parent compound from all potential degradation products. For identification of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool.
Q4: What are the ideal storage conditions for a stock solution of this compound?
To maximize the shelf-life of a stock solution, it is recommended to:
-
Store at low temperatures: Freezing the solution at -20°C or -80°C is generally recommended for long-term storage.
-
Protect from light: Store vials in the dark or use amber vials to prevent photodegradation.
-
Use an appropriate solvent: Dimethyl sulfoxide (DMSO) or ethanol are common choices for preparing stock solutions of small molecules. The choice of solvent should be guided by the compound's solubility and the requirements of the downstream experiment.
-
Aliquot the stock solution: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best to store the compound in single-use aliquots.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and storage of this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in an assay. | Degradation of the compound in the stock solution or working solution. | 1. Verify the purity of the stock solution using HPLC. 2. If degradation is confirmed, prepare a fresh stock solution from solid material. 3. Review solution preparation and storage procedures to identify potential sources of degradation (e.g., exposure to light, improper temperature). |
| Appearance of new peaks in the HPLC chromatogram of a stored solution. | Chemical degradation of the compound. | 1. Characterize the new peaks using LC-MS to identify potential degradation products. 2. Conduct a forced degradation study to understand the compound's stability profile under various stress conditions (acid, base, oxidation, heat, light). 3. Optimize storage conditions based on the results of the stability study. |
| Precipitate forms in the solution upon storage or thawing. | The compound's solubility limit has been exceeded at lower temperatures, or the solvent has absorbed water. | 1. Gently warm the vial to room temperature and vortex to attempt to redissolve the precipitate. 2. If redissolving is not possible, the solution may need to be remade at a lower concentration. 3. Use anhydrous solvents for preparing stock solutions to minimize water absorption. |
| Color change in the solution. | This may indicate oxidation or another form of chemical degradation. | 1. Discard the solution, as the presence of colored impurities suggests significant degradation. 2. When preparing a fresh solution, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) if the compound is suspected to be sensitive to oxidation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound and identify its potential degradation products under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
LC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark at the same temperature.
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by a stability-indicating HPLC-UV method. Analyze the stressed samples by LC-MS to identify the mass of the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Starting HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for the optimal wavelength using a photodiode array (PDA) detector, likely in the range of 254-320 nm based on the pyridazine chromophore.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Optimization:
-
Inject a solution of the unstressed this compound to determine its retention time.
-
Inject the samples from the forced degradation study.
-
Adjust the gradient profile, mobile phase composition, and other parameters as needed to achieve baseline separation between the parent compound and all degradation peaks. The method is considered stability-indicating when all peaks are well-resolved.
Data Presentation
Table 1: Summary of Forced Degradation Study Results (Hypothetical Data)
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation | Number of Degradation Products |
| 0.1 N HCl | 24 | 60 | 15.2 | 2 |
| 0.1 N NaOH | 24 | 60 | 45.8 | 3 |
| 3% H₂O₂ | 24 | 25 | 8.5 | 1 |
| Heat | 24 | 60 | 5.1 | 1 |
| UV Light (254 nm) | 24 | 25 | 22.3 | 4 |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: A decision tree for troubleshooting degradation issues.
References
Technical Support Center: Optimizing Reaction Conditions for 6-chloro-N-cyclohexylpyridazin-3-amine Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-chloro-N-cyclohexylpyridazin-3-amine analogs. The information is presented in a clear question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and its analogs?
The two most common and effective methods for synthesizing this compound analogs are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination. The choice between these methods often depends on the specific substrates, desired reaction conditions, and available catalysts.
Q2: Which synthetic route is generally preferred for this class of compounds?
Both SNAr and Buchwald-Hartwig amination have their advantages. SNAr is often simpler and does not require a metal catalyst, making it cost-effective and avoiding potential metal contamination in the final product. However, it may require harsher reaction conditions (higher temperatures). Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions with a broader substrate scope, but it requires careful selection of ligands and bases, and the catalyst can be expensive.
Q3: What is the typical starting material for these syntheses?
The most common starting material is 3,6-dichloropyridazine. The reaction with cyclohexylamine or its derivatives then selectively substitutes one of the chlorine atoms.
Q4: How can I purify the final this compound product?
Standard purification techniques include column chromatography on silica gel, recrystallization, and acid-base extraction.[1] Due to the basic nature of the amine, tailing on silica gel is a common issue, which can often be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low product yield is a frequent challenge. The underlying cause can often be traced back to reaction conditions, reagent quality, or the chosen synthetic strategy.
Troubleshooting Steps:
| Potential Cause | Recommendation & Explanation |
| Inactive Catalyst (Buchwald-Hartwig) | Ensure the palladium precatalyst and ligand are of high quality and stored under an inert atmosphere. The active Pd(0) species is crucial for the catalytic cycle. Consider using a pre-formed palladium-ligand complex for more consistent results. |
| Suboptimal Base | The choice of base is critical. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are common. For SNAr, inorganic bases like K₂CO₃ or a tertiary amine base are often used. The base strength should be sufficient to deprotonate the amine without causing side reactions. A comparative study of bases can significantly impact yield.[2][3] |
| Inappropriate Solvent | Solvents play a key role in both solubility and reaction kinetics. For Buchwald-Hartwig, anhydrous toluene or dioxane are frequently used. For SNAr, polar aprotic solvents like DMF or DMSO can accelerate the reaction but may be difficult to remove. Ensure all solvents are anhydrous, as water can deactivate the catalyst in palladium-catalyzed reactions. |
| Incorrect Reaction Temperature | Both SNAr and Buchwald-Hartwig reactions are temperature-sensitive. If the yield is low, incrementally increasing the temperature may improve the reaction rate. However, excessively high temperatures can lead to product degradation or side reactions. Microwave irradiation can sometimes be used to achieve higher temperatures and shorter reaction times.[4] |
| Poor Quality Starting Materials | Verify the purity of the 3,6-dichloropyridazine and the amine starting materials. Impurities can interfere with the reaction. |
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Side Products
The formation of undesired side products can complicate purification and reduce the yield of the target compound.
Common Side Products and Mitigation Strategies:
| Side Product | Formation Pathway | Mitigation Strategy |
| 3,6-bis(N-cyclohexylamino)pyridazine | Di-substitution of both chlorine atoms on the pyridazine ring. | Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the cyclohexylamine. Adding the amine slowly to the reaction mixture can also help to control the reaction. |
| Hydrolysis Product (6-hydroxy-N-cyclohexylpyridazin-3-amine) | Reaction with residual water in the solvent or reagents, particularly under basic conditions. | Ensure all reagents and solvents are thoroughly dried. Use of anhydrous solvents is critical, especially in palladium-catalyzed reactions.[3] |
| Homocoupling of Aryl Halides (Buchwald-Hartwig) | A known side reaction in palladium-catalyzed couplings. | Optimize the catalyst-to-ligand ratio. Sometimes, a change in the phosphine ligand can suppress this side reaction. |
Issue 3: Poor Regioselectivity
For unsymmetrically substituted dichloropyridazine analogs, controlling which chlorine atom is substituted can be a challenge.
Factors Influencing Regioselectivity:
-
Electronic Effects: Electron-withdrawing groups on the pyridazine ring can activate one chlorine atom over the other towards nucleophilic attack.
-
Steric Hindrance: A bulky nucleophile (amine) or bulky substituents on the pyridazine ring may favor substitution at the less sterically hindered position.
-
Reaction Conditions: Temperature and solvent can influence the regioselectivity. It is often necessary to screen different conditions to achieve the desired isomer.
Experimental Protocols
Protocol 1: Synthesis of this compound via SNAr
This protocol provides a general procedure for the synthesis of the target compound via Nucleophilic Aromatic Substitution.
Materials:
-
3,6-Dichloropyridazine
-
Cyclohexylamine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add 3,6-dichloropyridazine (1.0 eq), potassium carbonate (2.0 eq), and DMF.
-
Add cyclohexylamine (1.1 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient with 0.5% triethylamine) to afford the desired product.
Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol outlines a general procedure using a palladium catalyst.
Materials:
-
3,6-Dichloropyridazine
-
Cyclohexylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (or another suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate
-
Celite®
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (e.g., 2 mol%), Xantphos (e.g., 4 mol%), and NaOtBu (1.4 eq).
-
Add 3,6-dichloropyridazine (1.0 eq) and cyclohexylamine (1.2 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with stirring and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography.
Experimental Workflow for Buchwald-Hartwig Amination:
Caption: General workflow for Buchwald-Hartwig amination.
Data Presentation
Table 1: Comparison of Reaction Conditions for Amination of Chloropyridazines (Illustrative Data)
| Entry | Reaction Type | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | SNAr | K₂CO₃ | DMF | 100 | 12 | 75 | Generalized |
| 2 | SNAr | Et₃N | Dioxane | 120 | 24 | 68 | Generalized |
| 3 | Buchwald-Hartwig | NaOtBu | Toluene | 110 | 8 | 92 | Generalized |
| 4 | Buchwald-Hartwig | K₃PO₄ | Dioxane | 100 | 16 | 85 | Generalized |
| 5 | Buchwald-Hartwig | Cs₂CO₃ | Toluene | 110 | 12 | 88 | [3] |
Note: The data in this table is illustrative and compiled from various sources on similar reactions. Actual yields may vary depending on the specific substrates and precise experimental conditions.
References
Troubleshooting unexpected results in assays with 6-chloro-N-cyclohexylpyridazin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-chloro-N-cyclohexylpyridazin-3-amine. The information is designed to help address unexpected results and optimize experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during assays involving this compound, presented in a question-and-answer format.
Issue 1: High Background Signal in Fluorescence-Based Assays
Q: I am observing a high background fluorescence in my assay wells containing this compound, even in my 'no enzyme' or 'no cell' controls. What could be the cause?
A: High background fluorescence can originate from several sources. It is crucial to systematically identify the contributing factor.
-
Compound Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay.
-
Troubleshooting Step: Run a control plate containing only the assay buffer and serial dilutions of this compound. This will determine if the compound contributes to the background signal.
-
-
Media and Buffer Components: Phenol red and components in fetal bovine serum (FBS) are known to cause autofluorescence.[1][2]
-
Troubleshooting Step: If possible, switch to a phenol red-free medium or conduct the final measurement step in phosphate-buffered saline (PBS).[1]
-
-
Plate Choice: The type of microplate used can significantly impact background fluorescence.
Issue 2: Poor Reproducibility and High Variability Between Replicate Wells
Q: My results with this compound are not consistent between experiments, and I see high variability in my replicate wells. What should I investigate?
A: Poor reproducibility can stem from issues with compound handling, cell culture inconsistencies, or assay procedure.
-
Compound Solubility: this compound, like many small molecules, may have limited aqueous solubility, leading to precipitation at higher concentrations.
-
Troubleshooting Step: Visually inspect the wells for any precipitate. Determine the solubility of the compound in your specific assay buffer. The use of co-solvents like DMSO should be kept consistent and at a low final concentration (typically <0.5%).
-
-
Cell Health and Density: Inconsistent cell numbers and poor cell health are major sources of variability in cell-based assays.[4]
-
Pipetting and Edge Effects: Inconsistent pipetting and evaporation from the outer wells of a microplate can introduce significant variability.[1]
-
Troubleshooting Step: Use calibrated pipettes and ensure proper mixing. To mitigate edge effects, avoid using the outer wells for experimental samples and instead fill them with sterile buffer or media.[1]
-
Issue 3: No or Low Signal in a Kinase Inhibition Assay
Q: I am not observing any significant inhibition of my target kinase with this compound, even at high concentrations. What could be the problem?
A: The lack of an inhibitory effect could be due to several factors, ranging from the compound's activity to the assay conditions. Pyridazine derivatives have been noted for their potential as kinase inhibitors.[6]
-
ATP Concentration: In ATP-competitive kinase assays, a high concentration of ATP can mask the effect of a competitive inhibitor.[7]
-
Troubleshooting Step: Determine the Michaelis constant (Km) for ATP for your kinase and use an ATP concentration at or near the Km.
-
-
Compound Aggregation: Small molecules can form aggregates at high concentrations, which can lead to non-specific inhibition or a lack of specific activity.[7]
-
Troubleshooting Step: Include a small amount of a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer to disrupt potential aggregates.[7]
-
-
Off-Target Effects: The compound may not be an inhibitor of the specific kinase being tested.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of pyridazine derivatives similar to this compound?
A: Pyridazine and pyridazinone derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antihypertensive properties.[8][9] Some pyridazinone derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2) and phosphodiesterase type 4 (PDE4), suggesting potential applications in inflammatory diseases.[10][11][12] Additionally, some fused pyridazine systems have been investigated as p38 kinase inhibitors.[6]
Q2: What are the physicochemical properties of this compound?
A: While extensive experimental data is not available, the following properties can be predicted or are known from supplier information.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ClN₃ | [13][14] |
| Molecular Weight | 225.72 g/mol | [13] |
| Predicted XlogP | 3.5 | [14] |
| Topological Polar Surface Area (TPSA) | 37.81 Ų | [13] |
| Hydrogen Bond Donors | 1 | [13] |
| Hydrogen Bond Acceptors | 3 | [13] |
Q3: How should I prepare stock solutions of this compound?
A: Due to its predicted high logP value, this compound is expected to have low aqueous solubility. It is recommended to prepare high-concentration stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO). For a related compound, 6-chloropyridazin-3-amine, solubility was found to be higher in organic solvents like ethanol and methanol compared to water.[15] When diluting the stock solution into aqueous assay buffers, ensure that the final concentration of the organic solvent is low (e.g., <0.5%) to avoid solvent effects on the assay.
Q4: Are there any known off-target effects for this class of compounds?
A: While specific off-target effects for this compound are not documented, the broad range of activities reported for pyridazine derivatives suggests the potential for activity at multiple targets.[8][9] When a compound shows activity in a primary assay, it is crucial to perform secondary and counter-screening assays to assess its selectivity. Rational drug design and high-throughput screening are strategies to minimize off-target effects.[16]
Experimental Protocols
Protocol 1: General Cell-Based Fluorescence Assay
This protocol provides a general workflow for a cell-based fluorescence assay to assess the activity of this compound.
-
Cell Seeding: Seed cells in a 96-well, black, clear-bottom microplate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable vehicle (e.g., DMSO) and then dilute further in the assay medium to the final desired concentrations. Include appropriate vehicle and positive controls.
-
Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the test compound or controls.
-
Incubation: Incubate the plate for the desired treatment period under appropriate cell culture conditions.
-
Fluorescence Staining: Remove the treatment medium and gently wash the cells with PBS. Add the fluorescent dye or substrate according to the manufacturer's protocol. Incubate for the recommended time, protected from light.
-
Data Acquisition: Read the fluorescence intensity using a microplate reader with the appropriate excitation and emission filters. Optimize reader settings such as gain and focal height.[1]
-
Data Analysis: Subtract the background fluorescence from all readings. Normalize the data to the vehicle control and plot the results to determine parameters such as IC50 or EC50.
References
- 1. benchchem.com [benchchem.com]
- 2. selectscience.net [selectscience.net]
- 3. youtube.com [youtube.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 5. benchchem.com [benchchem.com]
- 6. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 7. benchchem.com [benchchem.com]
- 8. sarpublication.com [sarpublication.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemscene.com [chemscene.com]
- 14. PubChemLite - 6-chloro-n-(cyclohexylmethyl)pyridazin-3-amine (C11H16ClN3) [pubchemlite.lcsb.uni.lu]
- 15. benchchem.com [benchchem.com]
- 16. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Purification of 6-chloro-N-cyclohexylpyridazin-3-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-chloro-N-cyclohexylpyridazin-3-amine. The strategies outlined below are based on established methods for the purification of substituted pyridazine derivatives and other nitrogen-containing heterocyclic compounds.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound in a question-and-answer format, offering practical solutions.
Problem: Low Yield After Column Chromatography
Possible Cause:
-
Suboptimal Solvent System: The chosen eluent may not be effectively separating the target compound from impurities, leading to the loss of product in mixed fractions.
-
Irreversible Adsorption: The basic nature of the pyridazine nitrogen and the amine substituent can lead to strong, sometimes irreversible, adsorption onto the acidic silica gel stationary phase.
-
Compound Instability: The compound may be degrading on the silica gel.
Solution:
-
Optimize the Mobile Phase:
-
Perform thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal separation. Good starting points include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[1]
-
Aim for an Rf value of 0.2-0.4 for the target compound to ensure good separation.
-
-
Deactivate the Silica Gel:
-
To minimize strong interactions with acidic silanol groups, add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase.[2] This can significantly improve recovery and reduce peak tailing.
-
-
Use an Alternative Stationary Phase:
-
Consider using a less acidic stationary phase such as neutral or basic alumina.
-
For highly polar compounds, reverse-phase chromatography on a C18-bonded silica column can be an effective alternative.[3]
-
-
Dry Loading:
-
Adsorbing the crude product onto a small amount of silica gel before loading it onto the column (dry loading) can improve the resolution and minimize streaking.[1]
-
Problem: Oiling Out During Recrystallization
Possible Cause:
-
High Concentration of Impurities: The presence of significant amounts of impurities can lower the melting point of the mixture and prevent crystal formation.
-
Inappropriate Solvent Choice: The chosen solvent may be too good a solvent for the compound, even at low temperatures, or the compound's melting point may be lower than the boiling point of the solvent.
-
Rapid Cooling: Cooling the solution too quickly can lead to supersaturation and the separation of the compound as an oil rather than a crystalline solid.
Solution:
-
Select an Appropriate Solvent System:
-
The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[1]
-
Commonly used solvent systems for pyridazine derivatives include ethanol/water, toluene, or mixtures of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes).[1][4]
-
-
Ensure Slow Cooling:
-
Allow the hot, saturated solution to cool slowly to room temperature. This encourages the formation of larger, purer crystals.[1] Once at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
-
Induce Crystallization:
-
If crystals do not form, try scratching the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites.
-
Adding a seed crystal of the pure compound can also initiate crystallization.
-
-
Adjust the Solvent Composition:
-
If an oil forms, try reheating the solution to dissolve the oil and then add more of the "poor" solvent (anti-solvent) dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound?
A1: The two most effective and widely used methods for purifying compounds like this compound are silica gel column chromatography and recrystallization. The choice between these methods depends on the initial purity of the crude material and the nature of the impurities. For mixtures with closely related impurities, column chromatography is often the preferred method. For material that is already relatively pure (>90%), recrystallization can be a highly effective final purification step to obtain a crystalline solid.[1]
Q2: How can I effectively monitor the progress of my column chromatography?
A2: Thin-layer chromatography (TLC) is the most common method for monitoring column chromatography.[1] By spotting the collected fractions on a TLC plate and eluting with the same or a slightly more polar solvent system, you can identify the fractions containing the pure product. Visualization under UV light (typically at 254 nm) is usually effective for aromatic compounds like pyridazines.
Q3: My compound streaks significantly on the TLC plate. What can I do?
A3: Streaking or tailing on TLC is often due to the basicity of the amine and pyridazine nitrogens interacting strongly with the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia solution, to your TLC developing solvent.[2] This will neutralize the acidic sites on the silica and result in more defined spots.
Q4: What are some good starting solvent systems for column chromatography of this compound?
A4: Based on the purification of similar substituted pyridazines, good starting points for normal-phase silica gel chromatography would be a gradient of ethyl acetate in hexanes or a gradient of methanol in dichloromethane.[1][3] For example, you could start with 100% hexanes and gradually increase the proportion of ethyl acetate. For more polar impurities, a gradient of 0-10% methanol in dichloromethane is often effective.
Q5: How do I choose a suitable solvent for recrystallization?
A5: The principle of "like dissolves like" is a good starting point. Given the structure of this compound, solvents of intermediate polarity are likely to be good candidates. You should test the solubility of your crude product in small amounts of various solvents at both room temperature and their boiling points. An ideal solvent will show high solubility when hot and low solubility when cold.[1] Good solvent systems to screen include ethanol/water, ethyl acetate/hexanes, and toluene.[1][4]
Quantitative Data
Table 1: Typical Solvent Systems for Column Chromatography of Substituted Pyridazines
| Stationary Phase | Mobile Phase System | Gradient Example | Typical Rf of Product | Reference |
| Silica Gel | Hexanes / Ethyl Acetate | 10% to 50% Ethyl Acetate | 0.3 - 0.5 | [2] |
| Silica Gel | Dichloromethane / Methanol | 1% to 10% Methanol | 0.2 - 0.4 | [1] |
| Silica Gel | Petroleum Ether / Ethyl Acetate | 10% Ethyl Acetate | Not specified | [5] |
| C18 Reverse Phase | Acetonitrile / Water with Acid | Gradient with MeCN and H₂O + 0.1% Phosphoric Acid | Not applicable | [6] |
Table 2: Common Solvents for Recrystallization of Pyridazine Derivatives
| Solvent System | Comments | Reference |
| Ethanol / Water | Good for moderately polar compounds. Water acts as the anti-solvent. | [1] |
| n-Hexanes / Ethyl Acetate | A common mixture for compounds of intermediate polarity. | [4] |
| Toluene | Can be effective for aromatic compounds. | [1] |
| Isopropanol | Often a good single solvent for recrystallization. | [7] |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
This protocol provides a general guideline for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (optional)
-
TLC plates (silica gel 60 F254)
-
Glass chromatography column
-
Fraction collection tubes
Procedure:
-
Eluent Selection: Determine a suitable eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Add a small amount of triethylamine (e.g., 0.5%) to the eluent if streaking is observed. The ideal eluent should give an Rf value of approximately 0.2-0.4 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes). Pour the slurry into the column and use gentle pressure to pack the bed uniformly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.[1]
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the proportion of the more polar solvent to elute the compound.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization
This protocol describes a general procedure for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow the clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting guide for recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]
- 6. 6-Chloro-N-nitropyridazin-3-amine | SIELC Technologies [sielc.com]
- 7. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of 6-chloro-N-cyclohexylpyridazin-3-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use and optimization of 6-chloro-N-cyclohexylpyridazin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its selectivity important?
A1: this compound is a synthetic organic compound featuring a pyridazine core. Compounds with this scaffold are often investigated as inhibitors of protein kinases.[1][2][3][4] Enhancing selectivity is crucial to minimize off-target effects, which can lead to cellular toxicity or other undesirable biological outcomes.[5] A highly selective inhibitor interacts primarily with its intended target, leading to a cleaner pharmacological profile and a better therapeutic window.
Q2: My compound is showing activity against multiple kinases. What are the initial steps to address this?
A2: Multi-kinase activity is common among inhibitors that target the highly conserved ATP-binding site.[6] The first step is to quantify the activity against a panel of kinases to create a selectivity profile.[7][8] This profile will identify the most problematic off-targets and guide a medicinal chemistry strategy to improve selectivity. It is also important to ensure the observed activity is not due to non-specific mechanisms like compound aggregation.[9]
Q3: Could the cyclohexyl or chloro groups be responsible for a lack of selectivity?
A3: Both the cyclohexyl and chloro groups play significant roles in binding and selectivity. The cyclohexyl group, a bulky hydrophobic moiety, interacts with a corresponding pocket on the target protein.[10] Its size and shape may allow it to fit into the pockets of multiple kinases. The chloro substituent can form halogen bonds or other interactions that influence binding affinity and selectivity.[11] Modifying these groups is a key strategy for enhancing selectivity.
Q4: What are some common reasons for inconsistent results in my kinase assays?
A4: Inconsistent results in kinase assays can stem from several factors, including enzyme inactivity (due to improper storage or handling), substrate or ATP degradation, incorrect buffer composition, or interference from the compound itself (e.g., autofluorescence or aggregation).[9][12][13] It is essential to run appropriate controls in every experiment to identify the source of the variability.
Troubleshooting Guide for Kinase Assays
This guide addresses specific issues you may encounter during your experiments with this compound and its analogs.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | 1. Compound autofluorescence. 2. Interference with detection reagents (e.g., luciferase). 3. Contaminated reagents. | 1. Pre-read the plate after compound addition but before starting the kinase reaction to measure intrinsic fluorescence. 2. Run a "no enzyme" control with the compound to see if it affects the detection reagents.[9] 3. Use fresh, high-purity reagents. |
| Inconsistent IC50 Values | 1. Compound instability or precipitation at high concentrations. 2. Variable ATP or enzyme concentration. 3. Reaction time outside the linear range. | 1. Check compound solubility in the assay buffer. Consider adding a low percentage of a non-ionic detergent like Triton X-100 to prevent aggregation.[9] 2. Use a consistent source and concentration of ATP and enzyme for all assays. The IC50 of ATP-competitive inhibitors is highly dependent on ATP concentration.[12] 3. Perform a time-course experiment to determine the linear range of the reaction.[12] |
| Low or No Kinase Activity | 1. Inactive enzyme due to improper storage or multiple freeze-thaw cycles. 2. Incorrect buffer pH or missing cofactors (e.g., MgCl2). 3. Degraded substrate or ATP. | 1. Aliquot enzyme stocks and avoid repeated freeze-thaw cycles. Test enzyme activity with a known potent inhibitor as a positive control.[12] 2. Verify the composition and pH of the kinase reaction buffer.[12] 3. Use fresh, properly stored stocks of substrate and ATP. |
| Potency in Biochemical vs. Cellular Assays Discrepancy | 1. Poor cell permeability of the compound. 2. High intracellular ATP concentration outcompeting the inhibitor. 3. Compound is a substrate for cellular efflux pumps. | 1. Assess cell permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Cellular assays often require higher compound concentrations due to high physiological ATP levels.[5][14] 3. Evaluate if your compound is a substrate for transporters like P-glycoprotein. |
Strategies for Enhancing Selectivity
Improving the selectivity of this compound involves systematic modification of its chemical structure. The goal is to introduce changes that decrease binding to off-target kinases while maintaining or improving affinity for the primary target.
Structure-Activity Relationship (SAR) by Modifying the N-cyclohexyl Group
The N-cyclohexyl group occupies a hydrophobic pocket. Modifying its size, rigidity, and polarity can exploit subtle differences between the pockets of various kinases.
Table 1: SAR of N-substituent Modifications
| Compound ID | N-Substituent | Target Kinase IC50 (nM) | Off-Target Kinase A IC50 (nM) | Off-Target Kinase B IC50 (nM) | Selectivity Ratio (A/Target) | Selectivity Ratio (B/Target) |
| Parent | Cyclohexyl | 50 | 150 | 200 | 3 | 4 |
| Analog 1 | Cyclopentyl | 75 | 900 | 1200 | 12 | 16 |
| Analog 2 | Tetrahydropyranyl | 60 | 300 | 2500 | 5 | 41.7 |
| Analog 3 | 4-Methylcyclohexyl | 40 | 120 | 180 | 3 | 4.5 |
| Analog 4 | Phenyl | 250 | 800 | 950 | 3.2 | 3.8 |
Data is hypothetical for illustrative purposes.
Bioisosteric Replacement of the Cyclohexyl Moiety
Bioisosteres are functional groups with similar physical or chemical properties that can be used to replace another group.[15][16][17] Replacing the cyclohexyl ring with other cyclic systems can alter the compound's three-dimensional shape, potentially improving its fit in the target's binding site while creating a clash in off-target sites.[10]
Table 2: Bioisosteric Replacements for the Cyclohexyl Group
| Compound ID | Cyclohexyl Bioisostere | Target Kinase IC50 (nM) | Off-Target Kinase A IC50 (nM) | Off-Target Kinase B IC50 (nM) | Selectivity Ratio (A/Target) | Selectivity Ratio (B/Target) |
| Parent | Cyclohexyl | 50 | 150 | 200 | 3 | 4 |
| Analog 5 | Bicyclo[1.1.1]pentane | 120 | >10,000 | >10,000 | >83 | >83 |
| Analog 6 | Piperidinyl | 90 | 450 | 5000 | 5 | 55.6 |
| Analog 7 | Adamantyl | 300 | 900 | 1500 | 3 | 5 |
Data is hypothetical for illustrative purposes.
Modification of the Pyridazine Core
Small changes to the pyridazine ring or the 6-chloro substituent can have a profound impact on selectivity. For example, replacing the chlorine with a different halogen or a small alkyl group can alter key interactions with the kinase hinge region.
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of an inhibitor against a panel of protein kinases. Commercial services often perform such profiling, but it can also be established in-house.[7][8][18]
Objective: To determine the IC50 values of a test compound against a broad panel of kinases to assess its selectivity.
Materials:
-
Test compound (e.g., this compound) stock solution (10 mM in DMSO).
-
Panel of purified recombinant kinases.
-
Specific peptide or protein substrates for each kinase.
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP and cold ATP stock solutions.
-
384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is used. Dispense the diluted compound into the 384-well assay plates.
-
Kinase Reaction Preparation: Prepare a master mix for each kinase containing the kinase reaction buffer, the specific substrate, and the respective kinase enzyme.
-
Initiate Reaction: Add the kinase master mix to the wells containing the compound. To initiate the reaction, add a solution of [γ-³³P]ATP and cold ATP (at the Kₘ concentration for each kinase) to all wells.
-
Incubation: Incubate the plate at 30°C for a predetermined time within the linear range of the reaction (e.g., 60 minutes).
-
Stop Reaction and Capture Substrate: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unused [γ-³³P]ATP will pass through.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove any remaining unbound ATP.
-
Detection: Dry the plate, add scintillant, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Workflow for Enhancing Inhibitor Selectivity
References
- 1. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinase domain inhibition of leucine rich repeat kinase 2 (LRRK2) using a [1,2,4]triazolo[4,3-b]pyridazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Selectivity Profiling System: TK-3 Protocol [promega.com]
- 8. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 9. benchchem.com [benchchem.com]
- 10. img01.pharmablock.com [img01.pharmablock.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
- 16. chem-space.com [chem-space.com]
- 17. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Resolving analytical challenges in 6-chloro-N-cyclohexylpyridazin-3-amine detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-chloro-N-cyclohexylpyridazin-3-amine. The information provided is designed to address common analytical challenges encountered during the detection and quantification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
Answer: Peak tailing is a common issue when analyzing basic compounds like this compound, often due to secondary interactions with the stationary phase. Here are the primary causes and solutions:
-
Secondary Interactions with Silanol Groups: Residual silanol groups on silica-based columns can interact with the basic amine functional group of the analyte, causing peak tailing.
-
Solution:
-
Use a buffered mobile phase with a pH between 3 and 7 to neutralize the silanol interactions.
-
Employ end-capped columns, which have fewer accessible silanol groups.
-
Consider using a mobile phase additive like triethylamine (TEA), although modern column technologies often make this unnecessary.
-
-
-
Column Overload: Injecting too much sample can saturate the column, leading to asymmetrical peaks.
-
Solution:
-
Reduce the injection volume or dilute the sample.
-
If high sensitivity is required, consider using a column with a larger diameter and higher loading capacity.
-
-
-
Extra-Column Volume: Excessive tubing length or poorly made connections can cause band broadening and peak tailing.
-
Solution:
-
Minimize the length and internal diameter of tubing between the injector, column, and detector.
-
Ensure all fittings are properly tightened to eliminate dead volume.
-
-
Question: I am observing peak fronting in my chromatogram. What could be the cause?
Answer: Peak fronting is often caused by a mismatch between the sample solvent and the mobile phase or by sample overload.
-
Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent that is stronger than the mobile phase, the analyte band will spread, leading to fronting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Sample Overload: As with peak tailing, injecting too high a concentration of the analyte can lead to peak fronting.
-
Solution: Decrease the sample concentration or the injection volume.
-
Issue 2: Poor Resolution and Co-elution
Question: I am unable to resolve this compound from other components in my sample. How can I improve the separation?
Answer: Poor resolution can be addressed by optimizing the chromatographic conditions.
-
Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase can significantly impact resolution.
-
Solution:
-
Experiment with different organic modifiers (e.g., acetonitrile vs. methanol).
-
Adjust the gradient slope or the isocratic composition of the mobile phase. A shallower gradient or a lower percentage of organic solvent can improve the separation of closely eluting peaks.
-
-
-
Column Chemistry: The choice of stationary phase is critical for achieving good selectivity.
-
Solution:
-
Try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to alter the selectivity.
-
For basic compounds, columns with low silanol activity are recommended.
-
-
-
Flow Rate and Temperature: These parameters can also influence resolution.
-
Solution:
-
Lowering the flow rate can increase efficiency and improve resolution, though it will increase the run time.
-
Adjusting the column temperature can alter the selectivity of the separation.
-
-
Issue 3: Low Signal Intensity or Sensitivity
Question: The peak for this compound is very small, and I am struggling to achieve the required limit of detection. What can I do to improve sensitivity?
Answer: Low sensitivity can be a result of issues with the sample, the HPLC system, or the detector.
-
Sample Preparation: The analyte may be present at a low concentration in the sample matrix, or there may be interferences.
-
Solution:
-
Employ a sample concentration step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Use a more effective sample cleanup technique to remove matrix components that can cause ion suppression in LC-MS analysis.
-
-
-
LC-MS/MS Optimization: For mass spectrometry detection, the ionization and fragmentation parameters are crucial.
-
Solution:
-
Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).
-
Perform a compound optimization to determine the most abundant and stable precursor and product ions for Multiple Reaction Monitoring (MRM).
-
-
-
Detector Wavelength (UV): If using a UV detector, ensure the wavelength is set to the absorbance maximum of this compound.
-
Solution: Determine the UV spectrum of the analyte and select the wavelength of maximum absorbance for detection.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC-UV method for the analysis of this compound?
A1: A good starting point for method development would be a reverse-phase HPLC method using a C18 column. Based on methods for similar compounds, the following conditions can be used as a starting point:
| Parameter | Recommended Starting Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at the absorbance maximum (determine experimentally) |
| Injection Volume | 10 µL |
Q2: What are the expected challenges when developing an LC-MS/MS method for this compound?
A2: Due to the basic nature of the amine group, this compound is expected to ionize well in positive electrospray ionization (ESI) mode. Potential challenges include:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Thorough sample cleanup is crucial to minimize these effects.
-
In-source Fragmentation: The compound may fragment in the ion source, which can complicate the selection of the precursor ion.
-
Selection of MRM Transitions: Identifying sensitive and specific precursor-product ion transitions is essential for achieving low detection limits and high selectivity.
Q3: What sample preparation techniques are recommended for analyzing this compound in a complex matrix like plasma or a pharmaceutical formulation?
A3: The choice of sample preparation technique depends on the matrix and the required sensitivity.
-
For Plasma or Biological Fluids:
-
Protein Precipitation (PPT): A simple and fast method for removing the bulk of proteins. However, it may not remove all interfering substances.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for sample concentration. A mixed-mode or polymeric reverse-phase sorbent would likely be effective.
-
-
For Pharmaceutical Formulations (e.g., tablets):
-
Dissolution and Filtration: The formulation is typically dissolved in a suitable solvent, followed by filtration to remove excipients.
-
Dilution: The filtered solution is then diluted to an appropriate concentration for analysis.
-
Q4: How can I perform method validation for the analysis of this compound?
A4: Method validation should be performed according to ICH guidelines and should include the following parameters:
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Experimental Protocols and Data
Table 1: Proposed LC-MS/MS Method Parameters
| Parameter | Value |
| LC System | UPLC/HPLC System |
| Mass Spectrometer | Triple Quadrupole |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| MRM Transition | To be determined experimentally |
Table 2: Expected Method Validation Performance
| Parameter | Expected Range |
| Linearity (r²) | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| LOD | 0.01 - 0.1 ng/mL |
| LOQ | 0.05 - 0.5 ng/mL |
Visualizations
Technical Support Center: Mitigating Off-target Effects of 6-chloro-N-cyclohexylpyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide for researchers utilizing 6-chloro-N-cyclohexylpyridazin-3-amine in their experiments. Given the limited publicly available biological data for this specific compound, this resource focuses on the general principles and established methodologies for identifying, characterizing, and mitigating potential off-target effects common to small molecule inhibitors. The troubleshooting guides and FAQs are designed to address specific issues you may encounter, ensuring the rigor and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why should I be concerned when using this compound?
A: Off-target effects are unintended interactions between a drug or compound and cellular components other than its primary therapeutic or experimental target. For small molecule inhibitors like this compound, which may be designed to interact with specific protein families such as kinases, the potential for binding to unintended proteins is a significant concern. These off-target interactions can lead to ambiguous experimental results, cellular toxicity, or misinterpretation of the compound's biological role.
Q2: I'm observing a cellular phenotype (e.g., unexpected changes in cell morphology, viability, or signaling) that doesn't align with the expected function of my intended target. Could this be an off-target effect?
A: Yes, this is a strong indication of a potential off-target effect. When the observed phenotype is inconsistent with the known or hypothesized function of the primary target, it is crucial to investigate whether this compound is interacting with other cellular proteins.
Q3: How can I determine if the observed effects of this compound are due to on-target versus off-target activity?
A: Several experimental strategies can help distinguish between on-target and off-target effects:
-
Dose-Response Analysis: On-target effects should correlate with the compound's potency for the primary target. Off-target effects may appear at higher concentrations.
-
Use of a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold that targets the same primary protein produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue Experiments: A powerful validation method involves overexpressing a mutated, inhibitor-resistant version of the target protein. If the observed phenotype is reversed, it strongly suggests an on-target mechanism.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of the compound to the intended target in a cellular context.
Q4: What are the best practices for preparing and storing this compound to minimize experimental variability?
A: Proper handling of small molecule inhibitors is critical for reproducible results.
-
Solubility: Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, to create a stock solution. Sonication may be required.
-
Storage: Store stock solutions in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
-
Working Dilutions: Prepare fresh working dilutions in your assay buffer for each experiment to avoid precipitation or degradation in aqueous solutions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent results between experiments. | 1. Compound degradation or precipitation.2. Variability in cell culture conditions. | 1. Prepare fresh stock solutions and working dilutions. Verify solubility in your assay medium.2. Standardize cell passage number, density, and growth phase for all experiments. |
| High cellular toxicity at expected effective concentrations. | 1. Off-target toxicity.2. Solvent toxicity. | 1. Perform a dose-response curve to determine the IC50 for the on-target effect and a separate assay for cytotoxicity (e.g., MTT or LDH assay). Aim to use the lowest effective, non-toxic concentration.2. Ensure the final solvent concentration (e.g., DMSO) is low (typically <0.5%) and consistent across all treatments, including vehicle controls. |
| Discrepancy between biochemical and cell-based assay results. | 1. Poor cell permeability.2. High intracellular ATP concentrations outcompeting an ATP-competitive inhibitor.3. Compound is a substrate for cellular efflux pumps. | 1. Assess cell permeability using methods like PAMPA or Caco-2 assays.2. Increase the compound concentration in cell-based assays or use a cell line with lower ATP levels if possible.3. Use efflux pump inhibitors (e.g., verapamil) to see if the compound's potency increases. |
| No observable on-target effect in cells. | 1. Insufficient target engagement.2. Low expression or activity of the target protein in the chosen cell line. | 1. Confirm target engagement using a Cellular Thermal Shift Assay (CETSA).2. Verify target protein expression and activity in your cell model using Western blot or a specific activity assay. |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assessment
Objective: To determine the optimal concentration range of this compound for on-target activity while minimizing cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM) down to the nanomolar range. Include a vehicle-only control.
-
Treatment: Treat cells with the compound dilutions and incubate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
On-Target Readout: In a parallel plate, perform an assay to measure the on-target effect (e.g., a phosphorylation-specific ELISA or a reporter gene assay).
-
Cytotoxicity Readout: In another parallel plate, assess cell viability using an MTT, MTS, or CellTiter-Glo assay according to the manufacturer's instructions.
-
Data Analysis: Plot the dose-response curves for both the on-target effect and cytotoxicity to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration), respectively. This will define the therapeutic window for your experiments.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to its intended target protein in intact cells.[1]
Methodology:
-
Cell Treatment: Treat cultured cells with either this compound at a desired concentration or a vehicle control. Incubate for 1-2 hours at 37°C to allow for cell penetration and target binding.
-
Heating Step: Harvest and wash the cells. Resuspend the cell pellet in a buffer with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.
Proactive Mitigation Strategies
To proactively identify and mitigate off-target effects, consider the following approaches early in your research:
-
Kinase Profiling: Screen this compound against a broad panel of kinases. This can be done through commercial services that provide data on the compound's activity against hundreds of kinases at one or more concentrations. The results will provide a selectivity profile and identify potential off-target liabilities.
-
Chemical Proteomics: Employ techniques such as affinity chromatography coupled with mass spectrometry to pull down binding partners of this compound from cell lysates in an unbiased manner.
Visualizing Experimental Workflows and Concepts
Caption: On-target vs. Off-target effects of a small molecule inhibitor.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
Validation & Comparative
Comparative Analysis of 6-chloro-N-cyclohexylpyridazin-3-amine and Other Pyridazine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is no publicly available experimental data regarding the kinase inhibitory profile of 6-chloro-N-cyclohexylpyridazin-3-amine. This guide provides a comparative analysis based on structurally related pyridazine derivatives that have been evaluated as kinase inhibitors. The data presented here is intended to offer a contextual understanding of the potential of the pyridazine scaffold in kinase inhibitor design.
Introduction
The pyridazine moiety is recognized as a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its unique electronic and steric properties allow for critical interactions within the ATP-binding pocket of various kinases. This guide explores the kinase inhibitory potential of this compound by comparing it with other pyridazine derivatives that have demonstrated activity against key kinases such as p38 Mitogen-Activated Protein Kinase (p38 MAPK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Monopolar Spindle 1 (Mps1).
Comparative Analysis of Pyridazine-Based Kinase Inhibitors
While specific data for this compound is unavailable, the following tables summarize the inhibitory activities of several pyridazine derivatives against different kinases. This data, gathered from various studies, highlights the structure-activity relationships (SAR) within this class of compounds.
p38 MAPK Inhibitors
The p38 MAPK signaling pathway is a crucial regulator of inflammatory responses, making it a significant target for autoimmune diseases and cancer.
| Compound ID | Structure | p38α IC50 (nM) | Reference |
| 6f | 2-(4-fluorophenyl)-3-(2-amino-pyridin-4-yl)quinoxaline | 81 | [1] |
| 9e | 2-(4-fluorophenyl)-3-(2-amino-pyridin-4-yl)pyrido[2,3-b]pyrazine | 38 | [1] |
VEGFR-2 Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
| Compound ID | Structure | VEGFR-2 IC50 (µM) | Reference |
| 10 | Pyridine-derived 2-cyanoacetohydrazone | 0.12 | [2] |
| 8 | Pyridine-derived 2-cyanoacetohydrazone | 0.13 | [2] |
| 9 | Pyridine-derived 2-cyanoacetohydrazone | 0.13 | [2] |
| Sorafenib (Reference) | - | 0.10 | [2] |
| 11 | Piperazinylquinoxaline derivative | 0.19 | [3] |
| 6 | Nicotinamide-based derivative | 0.06083 | [4] |
Mps1 (TTK) Kinase Inhibitors
Mps1 is a critical component of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Its overexpression is common in many cancers.
| Compound ID | Structure | Mps1 IC50 (nM) | Cell Line | Reference |
| 27f | Imidazo[1,2-b]pyridazine derivative | 0.70 (cellular) | A549 | [5][6] |
| 10a | Imidazo[1,2-a]pyrazine derivative | - (biochemical activity) | - | [5] |
| 23c | Indazole-based derivative | 3.06 | - | [7] |
Signaling Pathways and Experimental Workflows
p38 MAPK Signaling Pathway
The following diagram illustrates a simplified p38 MAPK signaling cascade, a common target for pyridazine-based inhibitors.
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of pyridazine derivatives.
General Experimental Workflow for Kinase Inhibitor Evaluation
The evaluation of a novel kinase inhibitor typically follows a multi-step process from initial screening to cellular activity confirmation.
Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.
Experimental Protocols
The following are generalized protocols for key experiments used in the evaluation of kinase inhibitors. Researchers should optimize these protocols for their specific kinase, cell lines, and reagents.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay measures the amount of ADP produced, which is proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (e.g., this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
In a well of the assay plate, add the test compound or DMSO (vehicle control).
-
Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.[8]
-
-
ADP Detection:
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot for Target Engagement
This technique is used to detect changes in protein phosphorylation, a direct indicator of kinase inhibition within a cell.[11]
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (total and phosphorylated forms of the target kinase's substrate)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and transfer apparatus
Procedure:
-
Cell Treatment and Lysis:
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[9]
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
-
Antibody Incubation:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated substrate.
-
Separately, or after stripping, probe with a primary antibody for the total amount of the substrate protein as a loading control.[9]
-
-
Detection:
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.[9]
-
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein at different inhibitor concentrations.
Conclusion
While direct experimental evidence for the kinase inhibitory activity of this compound is currently lacking, the broader family of pyridazine derivatives has demonstrated significant potential as inhibitors of several important cancer-related kinases. The data and protocols presented in this guide offer a valuable framework for researchers interested in exploring the therapeutic potential of this and similar compounds. Further investigation through the described experimental workflows is necessary to elucidate the specific activity, selectivity, and mechanism of action of this compound.
References
- 1. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In vitro kinase assay [protocols.io]
Validating Biological Targets of 6-chloro-N-cyclohexylpyridazin-3-amine: A Comparative Analysis of Related Pyridazine Derivatives
For researchers, scientists, and drug development professionals, understanding the biological targets of a novel compound is a critical step in the drug discovery pipeline. This guide addresses the validation of biological targets for 6-chloro-N-cyclohexylpyridazin-3-amine. However, a comprehensive search of publicly available scientific literature and databases reveals a significant lack of specific biological data for this particular compound. No studies detailing its mechanism of action, validated biological targets, or direct comparisons with alternative compounds were identified.
Therefore, this guide will provide a comparative analysis of the validated biological targets of structurally related pyridazine and chloropyridazine derivatives. By examining the activities of analogous compounds, we can infer potential areas of biological activity for this compound and provide a framework for its future investigation.
Potential Biological Activities of Pyridazine Derivatives
Pyridazine-containing compounds have been investigated for a wide range of therapeutic applications, demonstrating a diverse pharmacological profile. The core pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, serves as a versatile pharmacophore.[1] Modifications to this core, including the addition of chloro and amine functional groups, can significantly influence biological activity.
Published research on pyridazine derivatives has revealed several key areas of biological activity, which are summarized in the table below.
| Biological Activity | Potential Molecular Targets/Pathways | Examples of Related Compounds |
| Anticancer | VEGFR-2, PARP-1, Apoptosis Induction | Pyridazinone-based diarylurea derivatives, Chloropyridazine hybrids[2][3] |
| Anti-inflammatory | COX-1, COX-2, TNF-α, IL-6 | Pyridazine and pyridazinone derivatives[4] |
| Neuroprotective | Excitatory Amino Acid Transporter 2 (EAAT2) | Neuroprotective Pyridazine Derivatives[5] |
| Insecticidal | Undisclosed, likely targets in the insect nervous system | [6-(3-pyridyl)pyridazin-3-yl]amides[6] |
| Antimicrobial | Various bacterial and fungal targets | 6-Chloro-pyridin-2-yl-amine derivatives[7] |
Experimental Protocols for Target Validation
Validating the biological target of a compound involves a series of experiments designed to demonstrate a direct interaction and a consequential biological effect. Below are detailed methodologies for key experiments commonly used in the validation of targets for compounds similar to this compound.
Kinase Inhibition Assay (e.g., for VEGFR-2)
-
Objective: To determine the in vitro inhibitory activity of the test compound against a specific kinase.
-
Materials: Recombinant human VEGFR-2 kinase, kinase buffer, ATP, substrate peptide, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the kinase, substrate peptide, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
Cell-Based Apoptosis Assay
-
Objective: To assess the ability of the test compound to induce programmed cell death in cancer cell lines.
-
Materials: Cancer cell line (e.g., HeLa), cell culture medium, test compound, and an apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide).
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-48 hours).
-
Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
-
-
Data Analysis: Compare the percentage of apoptotic cells in treated samples to untreated controls.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in drug action is crucial for understanding the mechanism of a compound. The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway that could be modulated by a pyridazine derivative and a general workflow for target validation.
Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase signaling pathway by a pyridazine derivative.
Caption: A generalized workflow for drug discovery and target validation.
Conclusion
While direct experimental data on the biological targets of this compound is currently unavailable, the broader class of pyridazine derivatives has shown significant promise in medicinal chemistry, with activities spanning anticancer, anti-inflammatory, and neuroprotective domains. The structure-activity relationships of these compounds suggest that the chloro and cyclohexylamine moieties of the queried compound likely play a key role in its potential biological activity.[8]
Further research, beginning with broad phenotypic screening followed by target deconvolution, is necessary to elucidate the specific biological targets and mechanism of action of this compound. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers interested in exploring the therapeutic potential of this and other novel pyridazine derivatives.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of pyridazine amides, hydrazones and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Relationship of 6-Chloro-N-cyclohexylpyridazin-3-amine: A Comparative Guide for Drug Discovery
For researchers and medicinal chemists navigating the landscape of heterocyclic compounds in drug discovery, the pyridazine scaffold represents a privileged structure with a wide spectrum of demonstrated biological activities, including anticancer and antimicrobial properties.[1][2][3][4] This guide provides a comparative analysis of 6-chloro-N-cyclohexylpyridazin-3-amine, a representative member of the 3,6-disubstituted pyridazine family. Due to the limited direct research on this specific molecule, this guide synthesizes data from structurally related analogs to infer its structure-activity relationship (SAR) and compare its potential with alternative compounds.
The core structure, 3-amino-6-chloropyridazine, is a versatile starting material for the synthesis of a variety of biologically active molecules.[5][6] The chlorine atom at the 6-position and the amino group at the 3-position serve as key handles for synthetic modifications, allowing for the exploration of the chemical space to optimize potency and selectivity.[5]
Comparative Analysis of Biological Activity
Inferred Anticancer Activity
Numerous studies have highlighted the anticancer potential of 3,6-disubstituted pyridazine derivatives. These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[5][7][8] For instance, certain pyridazine analogs have been identified as inhibitors of c-Jun N-terminal kinase 1 (JNK1), a key regulator of cellular processes such as proliferation, apoptosis, and inflammation.[7][9]
The table below presents a comparative summary of the cytotoxic activity of various 3,6-disubstituted pyridazine derivatives against different cancer cell lines. This data, gathered from multiple studies, provides a framework for understanding how modifications to the pyridazine core can impact anticancer potency.
| Compound ID | 6-Position Substituent | 3-Position Substituent/Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical Compound 1 | -Cl | -NH-Cyclohexyl | T-47D (Breast) | Not Available | N/A |
| Compound 11l | -CF3 | -(4-(4-chlorophenyl)piperazin-1-yl)methanone | T-47D (Breast) | 0.43 | [8] |
| Compound 11m | -CF3 | -(4-(4-fluorophenyl)piperazin-1-yl)methanone | T-47D (Breast) | 0.51 | [8] |
| Compound 9e | -Phenyl | -NH-N=C(H)-Aryl | NCI-60 Panel | GI50 < 10 | [7][9] |
| Pyridazine Derivative | -Aryl | -NH2 | MDA-MB-231 (Breast) | Low µM range | [5] |
| Pyridazine Derivative | -Aryl | -NH2 | HCT116 (Colon) | Low µM range | [5] |
SAR Insights:
-
Substitution at the 6-position: Replacing the chloro group with more complex aryl or trifluoromethyl groups appears to be a viable strategy for enhancing anticancer activity.[8]
-
Modification of the 3-amino group: Elaboration of the 3-amino group into more complex amide or hydrazone functionalities is a common and effective approach to increase potency.[7][8][9] The bulky and lipophilic cyclohexyl group in our compound of interest suggests a potential for hydrophobic interactions within a target binding pocket.
Inferred Antimicrobial Activity
Pyridazine derivatives have also been investigated for their antimicrobial properties.[1][2][3] The mechanism of action is often related to the inhibition of essential bacterial enzymes or disruption of the cell membrane. The table below summarizes the minimum inhibitory concentrations (MICs) of representative pyridazinone derivatives against various bacterial strains.
| Compound ID | R Group on Pyridazinone Core | S. aureus (MRSA) MIC (µM) | P. aeruginosa MIC (µM) | A. baumannii MIC (µM) | Reference |
| Hypothetical Compound 1 | N/A (pyridazine) | Not Available | Not Available | Not Available | N/A |
| Compound 7 | -CH2-Aryl | 3.74 | 7.48 | 8.92 | [10] |
| Compound 13 | -CH2-Aryl | 3.96 | 7.92 | 7.92 | [10] |
SAR Insights:
-
The presence of a chloro substituent on the pyridazine ring in some analogs has been shown to contribute to potent antibacterial activity.[2]
-
Modifications at other positions of the pyridazine ring can significantly modulate the antimicrobial spectrum and potency.[10]
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Synthesis of 3,6-Disubstituted Pyridazines
A general synthetic route to access 3,6-disubstituted pyridazines often starts from a commercially available precursor like 3-amino-6-chloropyridazine.[6]
Example Synthesis of 3-Amino-6-arylpyridazines via Suzuki-Miyaura Cross-Coupling: [6]
-
Reaction Setup: In a reaction vessel, combine 3-amino-6-chloropyridazine (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base like Na2CO3 (2 equivalents).
-
Solvent: Use a suitable solvent mixture, for example, a 3:1 mixture of 1,4-dioxane and water.
-
Reaction Conditions: Heat the mixture to reflux (approximately 100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na2SO4. Purify the crude product by column chromatography on silica gel.
Synthetic scheme for 3-amino-6-arylpyridazines.
In Vitro Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a common method for determining cytotoxicity.[8]
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 hours).
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB dye.
-
Wash and Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 values from the dose-response curves.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking [ouci.dntb.gov.ua]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Comparative Cross-Reactivity Profiling of 6-chloro-N-cyclohexylpyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cross-reactivity profile of the novel compound 6-chloro-N-cyclohexylpyridazin-3-amine. Due to the limited publicly available data on this specific molecule, this document serves as a template, outlining the necessary experimental comparisons and data presentation formats. The comparative compounds included are selected based on the known activities of structurally related pyridazine and pyrazine derivatives, which frequently exhibit kinase inhibitory properties.[1][2][3][4]
Introduction to this compound and Rationale for Profiling
This compound belongs to the pyridazine class of heterocyclic compounds. Pyridazine derivatives have garnered significant attention in medicinal chemistry for their diverse pharmacological activities, including anticancer and anti-inflammatory effects, often attributed to the inhibition of protein kinases.[1][3] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer.[1][4] Therefore, characterizing the kinase inhibitory profile and selectivity of novel pyridazine-containing compounds is a critical step in drug discovery and development.
This guide outlines a comparative analysis of this compound against a panel of known kinase inhibitors. The objective is to provide a clear, data-driven comparison of potency and selectivity, supported by detailed experimental protocols.
Comparative Kinase Inhibition Profile
A primary assessment of a novel compound involves screening it against a panel of kinases to determine its potency and selectivity. The following table illustrates how the inhibitory activity of this compound, represented here with hypothetical data, would be compared against established kinase inhibitors. The choice of comparator compounds and target kinases is informed by the activities of similar heterocyclic scaffolds.[2][5]
Table 1: Comparative Kinase Inhibitory Activity (IC50, nM)
| Target Kinase | This compound (Hypothetical Data) | Ponatinib (Broad-Spectrum Inhibitor) | Sunitinib (Multi-Kinase Inhibitor) | Erlotinib (EGFR Inhibitor) |
| Tyrosine Kinases | ||||
| ABL1 | 150 | 0.5 | 50 | >10,000 |
| SRC | 250 | 1.2 | 80 | >10,000 |
| VEGFR2 | 80 | 1.5 | 5 | >10,000 |
| PDGFRβ | 95 | 1.1 | 2 | >10,000 |
| EGFR | 5,000 | 20 | 2,000 | 1 |
| FGFR1 | 120 | 2 | 150 | >10,000 |
| Serine/Threonine Kinases | ||||
| BRAF | >10,000 | 6 | 5,000 | >10,000 |
| CDK2 | 8,000 | 300 | >10,000 | >10,000 |
| p38α | 1,200 | 80 | 1,500 | >10,000 |
| AKT1 | >10,000 | 500 | >10,000 | >10,000 |
Data for comparator compounds is sourced from publicly available databases and literature. Data for this compound is hypothetical and for illustrative purposes.
Cellular Activity Profile
To complement the biochemical kinase inhibition data, it is essential to assess the compound's effect on cancer cell proliferation. This provides insights into its cell permeability and activity in a more complex biological system.
Table 2: Comparative Antiproliferative Activity (GI50, µM)
| Cell Line | Cancer Type | This compound (Hypothetical Data) | Ponatinib | Sunitinib | Erlotinib |
| K562 | Chronic Myeloid Leukemia | 1.5 | 0.005 | 0.08 | >10 |
| HCT116 | Colon Carcinoma | 5.2 | 0.1 | 2.5 | >10 |
| A549 | Non-Small Cell Lung Cancer | 8.9 | 0.5 | 5.0 | 0.2 |
| U87-MG | Glioblastoma | 6.8 | 0.2 | 3.1 | 8.0 |
Data for comparator compounds is sourced from publicly available databases and literature. Data for this compound is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed and reproducible methodologies are crucial for the validation of experimental findings.
Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the activity of a purified kinase. A common method is a radiometric assay or a fluorescence-based assay.
Protocol:
-
Reagents: Purified recombinant kinase, corresponding substrate (e.g., a peptide or protein), ATP (adenosine triphosphate), test compound, and a suitable buffer system.
-
Procedure: a. The test compound is serially diluted in DMSO and then added to the wells of a microtiter plate. b. The kinase and its substrate are added to the wells. c. The reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP). d. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C). e. The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP. f. The amount of incorporated phosphate is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. IC50 values are determined by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay (Cellular)
This assay measures the effect of a compound on the growth of cancer cell lines.
Protocol:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Procedure: a. Cells are seeded into 96-well plates and allowed to attach overnight. b. The test compound is serially diluted and added to the cells. c. The cells are incubated with the compound for a specified period (e.g., 72 hours). d. Cell viability is assessed using a reagent such as resazurin or MTT. The fluorescence or absorbance is measured using a plate reader.
-
Data Analysis: The percentage of growth inhibition is calculated relative to a DMSO-treated control. GI50 (concentration for 50% growth inhibition) values are determined from dose-response curves.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex processes and relationships in a clear and concise manner.
Caption: Experimental workflow for cross-reactivity profiling.
Caption: Inhibition of a generic tyrosine kinase signaling pathway.
Conclusion
The provided framework outlines a systematic approach for the cross-reactivity profiling of this compound. By comparing its inhibitory activity against that of established kinase inhibitors in both biochemical and cellular assays, a clear understanding of its potency, selectivity, and potential therapeutic applications can be established. The pyridazine scaffold is a promising starting point for the development of novel kinase inhibitors[1], and rigorous, comparative profiling is essential for advancing such compounds in the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 6-chloro-N-cyclohexylpyridazin-3-amine Against Known Kinase Inhibitor Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical compound 6-chloro-N-cyclohexylpyridazin-3-amine against three well-established, broad-spectrum kinase inhibitors: Staurosporine, Dasatinib, and Sunitinib. The following data and protocols are presented to offer a framework for evaluating the potential of novel compounds within the context of known standards in kinase inhibitor discovery.
Comparative Inhibitory Activity
The inhibitory potential of this compound and the standard compounds were assessed against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of the kinase activity, are summarized below. Lower IC50 values indicate higher potency.
| Kinase Target | This compound (IC50, nM) | Staurosporine (IC50, nM) | Dasatinib (IC50, nM) | Sunitinib (IC50, nM) |
| PKA | 85 | 7[1] | >10,000 | >10,000 |
| PKC | 120 | 0.7[1] | >10,000 | >10,000 |
| CDK2 | 250 | ~10-50 | >1,000 | >1,000 |
| Abl | >10,000 | >1,000 | <1[2] | >1,000 |
| Src | >10,000 | 6 | 0.5[3] | ~200 |
| c-Kit | 1500 | ~50 | <30[3] | ~10-50 |
| VEGFR2 | 3500 | ~100 | ~100 | 80[4][5][6] |
| PDGFRβ | 2800 | ~150 | ~50 | 2[4][5][6] |
Note: The IC50 values for this compound are hypothetical and presented for illustrative purposes. The IC50 values for the standard compounds are collated from various published sources and may vary depending on the specific assay conditions.
Experimental Protocols
The following protocol outlines the methodology used to determine the in vitro kinase inhibitory activity of the compounds.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This biochemical assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The luminescent signal is directly proportional to the amount of ADP present and, therefore, to the kinase activity.
Materials:
-
Kinase enzymes (PKA, PKC, CDK2, Abl, Src, c-Kit, VEGFR2, PDGFRβ)
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound, Staurosporine, Dasatinib, Sunitinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: A serial dilution of each test compound is prepared in DMSO and then further diluted in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay is kept below 1% to minimize solvent effects.
-
Assay Plate Setup: 2.5 µL of the diluted compound or DMSO (vehicle control) is added to the wells of a 384-well plate.
-
Enzyme/Substrate Addition: A 2X enzyme/substrate solution is prepared containing the specific kinase and its corresponding peptide substrate in the assay buffer. 2.5 µL of this solution is added to each well.
-
Reaction Initiation: The kinase reaction is initiated by adding 5 µL of a 2X ATP solution to each well. The plate is then incubated at 30°C for 60 minutes.
-
Reaction Termination and ATP Depletion: To stop the kinase reaction, 5 µL of ADP-Glo™ Reagent is added to each well. The plate is then incubated at room temperature for 40 minutes to deplete any remaining ATP.
-
ADP Detection: 10 µL of Kinase Detection Reagent is added to each well. This reagent converts the ADP generated during the kinase reaction into a luminescent signal. The plate is incubated at room temperature for 30 minutes.
-
Data Acquisition: The luminescence of each well is measured using a plate-reading luminometer.
-
Data Analysis: The raw luminescence data is normalized to the controls (0% inhibition for DMSO vehicle and 100% inhibition for a no-enzyme control). The normalized data is then plotted against the logarithm of the compound concentration, and a sigmoidal dose-response curve is fitted to determine the IC50 value for each compound against each kinase.[7][8][9][10]
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism. Many kinase inhibitors exert their effects by modulating components of this pathway.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Experimental Workflow Diagram
The workflow for screening and characterizing a novel kinase inhibitor is depicted below.
Caption: Workflow for kinase inhibitor discovery and characterization.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]
Comparative Efficacy of Pyridazine Derivatives in Oncology: An In Vitro and In Vivo Analysis
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the pre-clinical efficacy of representative pyridazine-based compounds. This report synthesizes available experimental data to highlight the therapeutic potential of this chemical scaffold in oncology.
Due to the limited public data on the specific compound 6-chloro-N-cyclohexylpyridazin-3-amine, this guide provides a comparative analysis of functionally related pyridazine derivatives that have been evaluated for their anticancer properties. The selected compounds represent different subclasses of the pyridazine family and have been assessed against various cancer models, providing a broad overview of their potential efficacy.
Introduction to Pyridazine Derivatives in Oncology
The pyridazine core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] In oncology, pyridazine-containing compounds have been investigated as inhibitors of key signaling molecules involved in tumor growth, proliferation, and survival. Notably, they have shown promise as kinase inhibitors, targeting enzymes such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), I-kappa B kinase (IKKβ), and Monopolar spindle 1 (Mps1) kinase. This guide focuses on representative compounds from the pyridazinone and imidazo[1,2-b]pyridazine series to illustrate their comparative in vitro and in vivo efficacy.
In Vitro Efficacy: A Comparative Analysis
The in vitro activity of pyridazine derivatives is a critical first step in assessing their therapeutic potential. Key parameters such as the half-maximal inhibitory concentration (IC50) against cancer cell lines and specific enzymes are summarized below.
Cytotoxicity Against Cancer Cell Lines
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential therapeutic agents.
| Compound Class | Representative Compound(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridazinone | Compound 10l | A549 (Non-Small Cell Lung Cancer) | 1.66 - 100 | [2] |
| Pyridazinone | Compound 17a | Melanoma, Prostate, Colon Cancer | Not specified (GI% 62.21-100.14) | [2] |
| Pyridazin-3(2H)-one | Compound 6f | MCF-7 (Breast Adenocarcinoma) | 14.5 | [1] |
| Imidazo[1,2-b]pyridazine | Compound 27f (Mps1 Inhibitor) | A549 (Non-Small Cell Lung Cancer) | 0.006 | [3] |
| Imidazo[1,2-b]pyridazine | Compound 5h (AChE Inhibitor) | IMR-32 (Neuroblastoma) | >10 (43% cell death at 100 µM) | [4] |
Enzyme Inhibition Assays
Direct inhibition of molecular targets is a key characteristic of many pyridazine-based anticancer agents. Kinase inhibition assays are crucial for determining the potency and selectivity of these compounds.
| Compound Class | Target Enzyme | Representative Compound | Inhibition | Reference |
| Pyridazinone | VEGFR-2 | Compound 17a | 60% at 10 µM | [5] |
| Imidazo[1,2-b]pyridazine | IKKβ | Not specified | Potent inhibition | [6] |
| Imidazo[1,2-b]pyridazine | Mps1 Kinase | Compound 27f | Cellular Mps1 IC50 = 0.70 nM | [3] |
In Vivo Efficacy: Pre-clinical Animal Models
The antitumor activity of promising pyridazine derivatives is further evaluated in in vivo animal models to assess their efficacy, pharmacokinetics, and potential toxicity in a whole-organism setting. The Ehrlich Ascites Carcinoma (EAC) model in mice is a commonly used model for this purpose.
| Compound Class | Animal Model | Treatment Regimen | Outcome | Reference |
| Imidazo[1,2-b]pyridazine | TNFα production in mice | Not specified | Inhibitory activity of TNFα production | [6] |
| Imidazo[1,2-b]pyridazine | Rat Adjuvant Arthritis Model | Not specified | Fully efficacious | [7] |
| Imidazo[1,2-b]pyridazine | Rat Pharmacodynamics Model | Not specified | Effective in inhibiting IFNγ production | [7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes involved in the evaluation of these compounds, the following diagrams are provided.
Caption: A generalized workflow for the pre-clinical evaluation of pyridazine derivatives.
Caption: The IKKβ/NF-κB signaling pathway and the inhibitory action of imidazo[1,2-b]pyridazine derivatives.
References
- 1. In Vitro Antitumor Activity of Newly Synthesized Pyridazin-3(2H)-One Derivatives via Apoptosis Induction | Semantic Scholar [semanticscholar.org]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 6-chloro-N-cyclohexylpyridazin-3-amine and its Derivatives: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the pyridazine scaffold represents a privileged structure in medicinal chemistry, frequently serving as a core component of potent kinase inhibitors and other therapeutic agents. This guide provides a comparative analysis of 6-chloro-N-cyclohexylpyridazin-3-amine and a series of its hypothetical derivatives. Due to a scarcity of direct comparative experimental data in the public domain for this specific compound and its simple N-substituted analogs, this analysis is based on established structure-activity relationship (SAR) principles derived from related pyridazine-containing kinase inhibitors. The experimental protocols and signaling pathway diagrams provided herein offer a foundational framework for the synthesis and evaluation of this promising class of compounds.
Data Presentation: A Comparative Overview
The biological activity of 6-substituted-3-aminopyridazine derivatives is significantly influenced by the nature of the substituent on the 3-amino group. This substituent can modulate potency, selectivity, and physicochemical properties such as solubility and cell permeability. The following tables present a hypothetical comparison of this compound with representative N-alkyl and N-aryl derivatives against a panel of cancer-relevant kinases.
Disclaimer: The IC50 values presented in Table 1 are hypothetical and for illustrative purposes only. They are extrapolated from general SAR trends observed in related series of kinase inhibitors and are intended to guide the design of future experimental work.
Table 1: Hypothetical Comparative Kinase Inhibitory Activity
| Compound ID | Structure | Target Kinase | Hypothetical IC50 (nM) | Notes on Anticipated Activity |
| 1 | This compound | Pim-1 | 150 | Baseline activity with a bulky aliphatic substituent. |
| GSK-3β | 250 | Moderate activity is expected. | ||
| 2 | N-methyl-N-cyclohexyl-6-chloropyridazin-3-amine | Pim-1 | 300 | The addition of a methyl group may introduce steric hindrance, potentially reducing affinity. |
| GSK-3β | 450 | Reduced activity is anticipated due to increased bulk. | ||
| 3 | 6-chloro-N-phenylpyridazin-3-amine | Pim-1 | 80 | The phenyl group may engage in additional π-stacking interactions within the ATP-binding pocket, enhancing potency. |
| GSK-3β | 120 | Enhanced activity is expected compared to the cyclohexyl analog. | ||
| 4 | 6-chloro-N-(4-fluorophenyl)pyridazin-3-amine | Pim-1 | 50 | The fluorine atom can act as a hydrogen bond acceptor and may improve potency and metabolic stability. |
| GSK-3β | 90 | Potentially the most potent of the series due to favorable electronic and steric properties. |
Table 2: Predicted Physicochemical Properties
| Compound ID | Molecular Formula | Molecular Weight | cLogP | TPSA (Ų) |
| 1 | C11H16ClN3 | 225.72 | 3.12 | 37.81 |
| 2 | C12H18ClN3 | 239.74 | 3.48 | 34.88 |
| 3 | C10H9ClN3 | 206.65 | 2.89 | 41.84 |
| 4 | C10H8ClFN3 | 224.64 | 3.18 | 41.84 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducible evaluation of chemical compounds. Below are general methodologies for the synthesis of this compound and its derivatives, as well as for key biological assays.
Synthesis of this compound and its Derivatives
A common synthetic route to N-substituted 6-chloropyridazin-3-amines involves the nucleophilic aromatic substitution of a chlorine atom on the pyridazine ring with an appropriate amine.
Step 1: Synthesis of 3-amino-6-chloropyridazine
A solution of 3,6-dichloropyridazine in a suitable solvent (e.g., ethanol) is treated with an excess of aqueous ammonia in a sealed vessel at elevated temperature (e.g., 120-140°C) for several hours. After cooling, the product is isolated by filtration or extraction.
Step 2: N-Substitution of 3-amino-6-chloropyridazine
For the synthesis of N-alkylated derivatives like this compound, 3-amino-6-chloropyridazine can be reacted with cyclohexanone in the presence of a reducing agent such as sodium triacetoxyborohydride (reductive amination). For N-arylated derivatives, a palladium-catalyzed Buchwald-Hartwig amination is typically employed, reacting 3-amino-6-chloropyridazine with an aryl halide in the presence of a palladium catalyst, a phosphine ligand, and a base.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Recombinant human kinase (e.g., Pim-1, GSK-3β)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
To the wells of a 384-well plate, add the test compound, the kinase, and the substrate.
-
Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value from the dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., MCF-7, HCT116)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to a DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate a general synthetic workflow and key signaling pathways potentially modulated by this class of compounds.
Caption: General Synthetic Workflow.
Caption: MAPK/ERK Signaling Pathway.
Caption: PI3K/Akt Signaling Pathway.
A Guide to Enhancing Reproducibility in Experiments Utilizing 6-chloro-N-cyclohexylpyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental results is a cornerstone of scientific advancement. In drug discovery and development, the ability to consistently replicate findings is critical for validating potential therapeutic candidates. This guide provides a framework for enhancing the reproducibility of experiments involving 6-chloro-N-cyclohexylpyridazin-3-amine, a pyridazine derivative with potential biological activity. By offering standardized protocols and a clear methodology for data presentation, this document aims to support researchers in generating robust and reliable data.
Importance of Standardized Protocols
Variability in experimental outcomes can often be traced back to inconsistencies in starting materials and procedural steps. The purity of a chemical compound, for instance, can significantly impact its biological effects. Similarly, minor deviations in assay conditions can lead to divergent results. To address these challenges, this guide presents detailed protocols for the synthesis, purification, and biological evaluation of this compound and its alternatives.
Data Presentation for Comparative Analysis
To facilitate a clear and objective comparison of experimental results, all quantitative data should be summarized in a structured format. The following table provides a template for presenting hypothetical data from a comparative study, focusing on the antiproliferative activity of this compound and a potential alternative, "Compound Y."
Table 1: Comparative Antiproliferative Activity (IC50, µM) in A549 Lung Cancer Cells
| Compound | Experiment 1 | Experiment 2 | Experiment 3 | Mean IC50 (µM) | Standard Deviation |
| This compound | 8.5 | 8.9 | 8.2 | 8.53 | 0.35 |
| Compound Y (Alternative) | 7.9 | 8.1 | 7.7 | 7.90 | 0.20 |
| Doxorubicin (Positive Control) | 0.5 | 0.6 | 0.55 | 0.55 | 0.05 |
Experimental Protocols
Synthesis and Purification of this compound
A standardized synthesis and purification protocol is crucial for obtaining a consistent starting material.
Synthesis:
-
To a solution of 3-amino-6-chloropyridazine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like sodium hydride (1.1 equivalents) at 0°C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add cyclohexyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification:
Purification of the crude product is essential to remove unreacted starting materials and byproducts.[1][2]
-
Column Chromatography: Purify the crude product using silica gel column chromatography.[3]
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column.[2]
-
Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.[2]
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity and gradually increasing it.[2]
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.[2]
-
Combine the pure fractions and evaporate the solvent to yield the purified compound.[2]
-
-
Recrystallization: For solid products, recrystallization can be an effective final purification step.[1]
-
Dissolve the compound in a minimal amount of a hot solvent in which it has high solubility.[1]
-
If insoluble impurities are present, perform a hot filtration.[1]
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[1]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]
-
Cell Viability - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5][6]
-
Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[7]
-
Compound Treatment: Prepare serial dilutions of this compound and any comparator compounds in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4][7]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[5] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
Pyridazine derivatives are often explored as kinase inhibitors.[8][9] This general protocol can be adapted for specific kinases of interest.
-
Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase and its specific substrate to the desired concentrations in the kinase buffer.[10]
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Assay Plate Setup: In a 96- or 384-well plate, add the kinase, substrate, and the test compound dilutions.[10]
-
Reaction Initiation: Start the kinase reaction by adding ATP at a concentration close to its Km for the specific kinase.[10]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[10]
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA.[10]
-
Detection: The amount of product formed (phosphorylated substrate) or the amount of ATP consumed is measured using a suitable detection method. Common methods include:
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[10]
Hypothetical Signaling Pathway
Many pyridazine derivatives have been investigated as inhibitors of various protein kinases involved in cancer cell signaling.[8][9] The diagram below illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to the inhibition of cell proliferation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. atcc.org [atcc.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Pyridazine-Based Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, offering unique physicochemical properties that can be leveraged for potent and selective enzyme inhibition. This guide provides an objective, data-driven comparison of pyridazine-based inhibitors targeting two critical enzyme families: Anaplastic Lymphoma Kinase (ALK) and Cyclooxygenase-2 (COX-2).
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, imparts favorable characteristics such as enhanced solubility and metabolic stability, making it an attractive component in modern drug design.[1] This guide will delve into the performance of key pyridazine-based inhibitors, presenting supporting experimental data in a clear, comparative format to aid in the rational design and selection of next-generation therapeutic agents.
Pyridazine-Based Kinase Inhibitors: Targeting Anaplastic Lymphoma Kinase (ALK)
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as a potent oncogenic driver in several cancers, most notably non-small cell lung cancer (NSCLC).[1] The development of ALK inhibitors has revolutionized the treatment of ALK-positive NSCLC. Here, we compare the pyridazine-based inhibitor Ensartinib with other prominent second-generation ALK inhibitors.
Data Presentation: Comparative Efficacy of ALK Inhibitors
| Inhibitor | Core Scaffold | Target | IC50 (nM) | Reference Compound | Key Findings |
| Ensartinib | Aminopyridazine | ALK | <4 | Crizotinib | Superior systemic and intracranial efficacy compared to crizotinib.[2][3] |
| Alectinib | - | ALK | 1.9 | Crizotinib | Fivefold higher potency for inhibiting ALK than crizotinib.[4] |
| Brigatinib | - | ALK | - | Crizotinib | 12-fold greater potency in inhibiting ALK than crizotinib.[4] |
Note: IC50 values represent the concentration of the compound required to inhibit the activity of the target kinase by 50%. Lower values indicate higher potency. Direct head-to-head comparisons in the same study are limited; data is compiled from various sources for a broader perspective.
ALK Signaling Pathway
The diagram below illustrates the central role of ALK in cancer cell signaling and the point of intervention for ALK inhibitors. Constitutive activation of ALK triggers downstream pathways like RAS-MAPK, PI3K-AKT, and JAK-STAT, promoting cell proliferation, survival, and invasion.
Pyridazine-Based COX-2 Inhibitors: A Safer Anti-Inflammatory Approach
Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins. Selective COX-2 inhibitors were developed to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1. The pyridazinone core has proven to be a valuable scaffold for potent and selective COX-2 inhibitors.
Data Presentation: Comparative Efficacy and Selectivity of Pyridazinone-Based COX-2 Inhibitors
| Compound ID | Core Scaffold | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) | Reference Compound (Celecoxib) SI |
| Compound 6b | Pyridazine | 1.14 | 0.18 | 6.33 | - |
| Compound 4c | Pyridazine | >50 | 0.26 | >192 | - |
| Compound 9a | Pyridazinone | 0.33 | 0.0155 | 21.29 | 17.98 |
| Compound 16b | Pyridazinone | 0.315 | 0.0169 | 18.63 | 17.98 |
| Celecoxib | Pyrazole | 5.42 | 2.16 | 2.51 | - |
Note: Data for compounds 6b and 4c are from one study where Celecoxib's IC50 for COX-2 was 0.35 µM.[5] Data for compounds 9a and 16b are from a separate study where Celecoxib's IC50 for COX-2 was 17.79 nM (0.0178 µM) and its SI was 17.98.[6] The data for Celecoxib in the last row is from a study comparing novel pyrazole-pyridazine hybrids.[7] Variations in assay conditions between studies can affect absolute IC50 values; therefore, comparison to the internal reference standard (Celecoxib) within each study is most informative. Higher Selectivity Index (SI) values indicate greater selectivity for COX-2 over COX-1.
Several studies have demonstrated that pyridazinone derivatives can exhibit potent COX-2 inhibition, with some compounds showing greater potency and selectivity than the widely used COX-2 inhibitor, Celecoxib.[5][6][7][8] For example, compound 6b showed a COX-2 IC50 of 0.18 µM, which was more potent than Celecoxib (IC50 = 0.35 µM) in the same study.[5] In another study, compound 9a displayed a COX-2 IC50 of 15.50 nM and a selectivity index of 21.29, surpassing Celecoxib's SI of 17.98 in that assay.[6]
COX-2 Signaling Pathway in Inflammation
The diagram below outlines the inflammatory cascade initiated by the conversion of arachidonic acid by COX-2 to produce prostaglandins, which are key mediators of inflammation. Pyridazine-based COX-2 inhibitors block this enzymatic step.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the objective comparison of inhibitor performance. Below are generalized methodologies for the key assays cited in this guide.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Objective: To measure the concentration of a pyridazine-based inhibitor required to inhibit 50% of the activity of a target kinase (e.g., ALK).
Materials:
-
Recombinant human kinase (e.g., ALK)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test inhibitor (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, TR-FRET reagents)
-
Microplate reader
Workflow Diagram:
Procedure:
-
Prepare a serial dilution of the pyridazine-based inhibitor in DMSO, followed by dilution in the kinase assay buffer.
-
Add the diluted inhibitor to the wells of a microplate.
-
Add the recombinant kinase to the wells and pre-incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (typically at its Km concentration for the kinase).
-
Incubate the reaction for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions (e.g., to measure ADP production or substrate phosphorylation).
-
Measure the signal using a microplate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro COX Inhibition Assay (Generic Protocol)
This protocol describes a common method for determining the IC50 values of test compounds against COX-1 and COX-2, allowing for the assessment of potency and selectivity.
Objective: To measure the concentration of a pyridazinone-based inhibitor required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
Cofactors (e.g., Hematin, L-epinephrine)
-
Test inhibitor (dissolved in DMSO)
-
Detection method (e.g., colorimetric, fluorescent, or LC-MS/MS-based quantification of prostaglandins)
-
Microplate reader or appropriate analytical instrument
Procedure:
-
In a reaction tube or microplate well, combine the reaction buffer, cofactors, and the respective COX enzyme (COX-1 or COX-2).
-
Add a specified volume of the test inhibitor at various concentrations (or DMSO for the control) to the enzyme solution.
-
Pre-incubate the enzyme-inhibitor mixture at 37°C for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate for a short, precise duration (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding an acid solution (e.g., HCl).
-
Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method.
-
Calculate the percentage of COX inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2 to subsequently calculate the Selectivity Index.
Conclusion
The pyridazine scaffold continues to be a highly fruitful area of research in drug discovery. As demonstrated in this guide, pyridazine-based inhibitors have shown exceptional potency and selectivity against critical therapeutic targets like ALK and COX-2. The comparative data presented herein underscores the potential of these compounds to rival or even exceed the performance of established drugs. By leveraging the structured data, pathway diagrams, and detailed protocols provided, researchers can better navigate the landscape of pyridazine-based inhibitors and accelerate the development of novel, effective, and safer medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Cost-effectiveness of ensartinib, crizotinib, ceritinib, alectinib, brigatinib and lorlatinib in patients with anaplastic lymphoma kinase-positive non-small cell lung cancer in China [frontiersin.org]
- 3. ALK Inhibitors for Lung Cancer | Types & Treatment [peachealth.com]
- 4. First-Line Alectinib vs. Brigatinib in Advanced Non–Small Cell Lung Cancer with ALK Rearrangement: Real-World Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
Independent Validation of 6-chloro-N-cyclohexylpyridazin-3-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-chloro-N-cyclohexylpyridazin-3-amine, referencing available data on structurally related pyridazine derivatives to infer its potential biological activities. Due to the absence of specific published data for this compound, this document focuses on the reported antimicrobial and anticancer properties of analogous compounds, providing a framework for its independent validation.
Introduction to this compound and its Analogs
The pyridazine scaffold is a key heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including antimicrobial and anticancer effects[1][2]. This compound belongs to this class of compounds. While direct experimental data on its efficacy is not publicly available, the biological activity of several related 6-chloropyridazine and aminopyridazine derivatives has been documented, suggesting potential avenues for investigation.
Recent studies on pyridazinone-based derivatives have highlighted their potential as dual antimicrobial and anticancer agents[1]. Furthermore, various pyridazine derivatives have been synthesized and evaluated for their antimicrobial activity against a range of pathogens[3][4][5]. In the realm of oncology, novel chloropyridazine hybrids have been designed as potential anticancer agents that induce apoptosis and inhibit PARP-1[6][7]. These findings provide a strong rationale for the experimental validation of this compound in similar assays.
Comparative Analysis of Biological Activity
To contextualize the potential of this compound, this section summarizes the reported biological activities of structurally similar compounds. The following tables present quantitative data from studies on various pyridazine derivatives, offering a benchmark for future experimental validation.
Potential Anticancer Activity
The anticancer potential of pyridazine derivatives has been a subject of significant research. For instance, certain pyridazine-based compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of kinases like EGFR and CDK-2[8]. The cytotoxic effects are often quantified by IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Anticancer Activity of Comparative Pyridazine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Pyrazolo-pyridazine Derivative | HepG-2 | 12.35 ± 1.1 | Doxorubicin | 4.5 ± 0.31 | [8] |
| Pyrazolo-pyridazine Derivative | HCT-116 | 15.1 ± 1.3 | Doxorubicin | 5.2 ± 0.42 | [8] |
| Pyrazolo-pyridazine Derivative | MCF-7 | 18.2 ± 1.7 | Doxorubicin | 6.7 ± 0.55 | [8] |
| Pyrido[2,3-d]pyrimidine Derivative | MCF-7 | 6.22 ± 0.34 | Taxol | 8.48 ± 0.46 | [9] |
| Pyrido[2,3-d]pyrimidine Derivative | HepG2 | 19.58 ± 1.06 | Taxol | 14.60 ± 0.79 | [9] |
Potential Antimicrobial Activity
The 6-chloropyridazine core is also present in numerous compounds with demonstrated antimicrobial properties. The efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2: Antimicrobial Activity of Comparative Pyridazine Derivatives
| Compound Class | Microorganism | Gram Stain | MIC (µM) | Reference Compound | MIC (µg/mL) | Source |
| Pyridazinone Derivative | S. aureus (MRSA) | Positive | 4.52 | - | - | [5] |
| Pyridazinone Derivative | A. baumannii | Negative | 3.74 | - | - | [5] |
| Pyridazinone Derivative | P. aeruginosa | Negative | 7.48 | - | - | [5] |
| Hydrazone Derivative | S. aureus | Positive | - | - | - | [4] |
| Hydrazone Derivative | E. coli | Negative | - | - | - | [4] |
Experimental Protocols for Validation
To facilitate the independent validation of this compound, detailed methodologies for key experiments are provided below.
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells[10][11][12].
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment[9].
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for an additional 48-72 hours[9].
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well[9].
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C in a 5% CO₂ incubator, protected from light[11].
-
Formazan Solubilization: For adherent cells, carefully aspirate the MTT solution and add a suitable solvent (e.g., DMSO) to dissolve the formazan crystals. For suspension cells, centrifuge the plate to pellet the cells before aspirating the supernatant and adding the solubilization solvent[11].
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction[11].
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Caption: Workflow for determining anticancer activity using the MTT assay.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism[13][14].
Protocol:
-
Preparation of Inoculum: From a fresh culture plate, select several well-isolated colonies of the test microorganism and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)[13].
-
Preparation of Compound Dilutions: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions[13]. Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound). A sterility control (broth only) should also be included.
-
Incubation: Cover the plate and incubate at the appropriate temperature and for the necessary duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria)[13].
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism[13].
Caption: Hypothetical signaling pathway for antimicrobial action.
Conclusion
While there is a lack of direct published data on the biological activity of this compound, the available literature on structurally related pyridazine derivatives suggests its potential as both an anticancer and antimicrobial agent. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers undertaking the independent validation and further investigation of this compound. Systematic evaluation through the described assays is essential to elucidate its specific biological profile and therapeutic potential.
References
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Studies on pyridazine derivatives. I. Synthesis and antimicrobial activity of 6-substituted 3-aminopyridazine and its sulfonamido derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for 6-chloro-N-cyclohexylpyridazin-3-amine
Immediate Safety and Handling Precautions
Prior to handling 6-chloro-N-cyclohexylpyridazin-3-amine, it is crucial to review all available safety information and to perform a risk assessment. Based on related compounds, this substance should be treated as hazardous.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or glasses. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols may be generated, a certified respirator should be used.[1] |
Handling:
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Do not eat, drink, or smoke when using this product.[2]
Storage:
Step-by-Step Disposal Protocol
Waste Segregation and Collection:
-
Designate a Waste Container: Use a designated, properly labeled hazardous waste container. The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".
-
Segregate as Halogenated Waste: As a chlorinated organic compound, all waste containing this compound must be segregated into a "Halogenated Organic Waste" stream. Do not mix with non-halogenated waste.[3]
-
Collect Chemical Waste: Carefully transfer any waste product, including residues and solutions, into the designated hazardous waste container.
-
Collect Contaminated Materials: Any items grossly contaminated with the compound, such as pipette tips, weighing paper, gloves, and wipes, must also be disposed of as hazardous waste in the same container.
-
Container Management: Keep the waste container closed at all times, except when adding waste. Do not overfill the container; leave at least 10% headspace.
Final Disposal:
-
Seal the Container: Once the container is ready for disposal, ensure it is securely sealed.
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste handover.
Spill Management:
In the event of a spill, the following procedures should be followed:
| Spill Size | Procedure |
| Small Spill | 1. Ensure you are wearing appropriate PPE. 2. Contain the spill using an inert absorbent material like vermiculite or sand. 3. Carefully sweep up the absorbed material and place it into the designated hazardous waste container. 4. Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. 5. Dispose of all cleanup materials as hazardous waste. |
| Large Spill | 1. Evacuate the immediate area. 2. Alert others and your supervisor. 3. Contact your institution's EHS or emergency response team immediately. 4. Do not attempt to clean up a large spill yourself. |
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
